molecular formula C14H11ClO2 B1363165 5-Chloro-2-hydroxy-4-methylbenzophenone CAS No. 68751-90-6

5-Chloro-2-hydroxy-4-methylbenzophenone

Cat. No.: B1363165
CAS No.: 68751-90-6
M. Wt: 246.69 g/mol
InChI Key: IOGQACQRFGDUPT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-methylbenzophenone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-hydroxy-4-methylbenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-hydroxy-4-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxy-4-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQACQRFGDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218866
Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68751-90-6
Record name (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone
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Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
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Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
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Record name 5-chloro-2-hydroxy-4-methylbenzophenone
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Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
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Foundational & Exploratory

5-Chloro-2-hydroxy-4-methylbenzophenone physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-hydroxy-4-methylbenzophenone

Introduction

5-Chloro-2-hydroxy-4-methylbenzophenone is a substituted benzophenone, a class of compounds known for their utility in organic synthesis and materials science. As a poly-functionalized molecule, it incorporates a halogen (chlorine), a phenolic hydroxyl group, and a methyl group on one aromatic ring, with a benzoyl substituent providing a diaryl ketone backbone. This unique combination of functional groups makes it a valuable intermediate and building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents. This guide provides a detailed examination of its physical and chemical properties, synthesis, reactivity, and key experimental methodologies relevant to its characterization.

Chemical Identity and Structure

The structural foundation of this compound is a benzophenone core, which is diphenylmethanone. The specific substitution pattern—chlorine at position 5, a hydroxyl group at position 2, and a methyl group at position 4 of one phenyl ring—dictates its distinct chemical behavior and physical properties.

Caption: 2D Chemical Structure of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 68751-90-6[1][2][3][4]
Molecular Formula C₁₄H₁₁ClO₂[1][2][3][4]
Molecular Weight 246.69 g/mol [1][2][3]
IUPAC Name (5-Chloro-2-hydroxy-4-methylphenyl)(phenyl)methanone[4]
Synonyms 2-Benzoyl-4-chloro-5-methylphenol, 4-methyl-5-chloro-2-hydroxybenzophenone[2]
SMILES CC1=CC(O)=C(C=C1Cl)C(=O)C1=CC=CC=C1[2]
InChI Key IOGQACQRFGDUPT-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters in drug development, influencing formulation, administration, and bioavailability. The properties of 5-Chloro-2-hydroxy-4-methylbenzophenone are summarized below. The presence of both polar (hydroxyl, carbonyl) and non-polar (aromatic rings, methyl, chloro) groups results in moderate polarity.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to Yellow to Green powder or crystal[1][5]
Melting Point 138-144 °C[1][3][5]
Boiling Point 386.7 °C at 760 mmHg[3]
Density 1.27 g/cm³[3]
Water Solubility Generally insoluble; Soluble in base[3]
pKa 7.57 ± 0.48 (Predicted)[5]
LogP 3.58 - 4.26[2][4]
Refractive Index 1.613[3]
Flash Point 187.7 °C[3]

The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a key structural feature.[6] This interaction contributes to its higher-than-expected melting point and influences the chemical reactivity of both functional groups.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The key spectral features for this compound are predictable based on its functional groups.

  • ¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the phenolic hydroxyl proton, which may be shifted depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (typically downfield), aromatic carbons (with shifts influenced by the electron-donating and -withdrawing substituents), and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the hydrogen-bonded phenol. A strong, sharp peak corresponding to the C=O stretch of the diaryl ketone is also prominent, typically appearing around 1660 cm⁻¹.[7]

  • UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol or methanol would exhibit absorption bands characteristic of the benzophenone chromophore, arising from π-π* transitions within the aromatic rings and n-π* transitions of the carbonyl group.[8]

Synthesis and Reactivity

Synthesis

A primary method for synthesizing hydroxybenzophenones is the Fries rearrangement . For 5-Chloro-2-hydroxy-4-methylbenzophenone, this involves the rearrangement of 4-chloro-3-methylphenyl benzoate. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures.[5] An alternative approach is through a Friedel-Crafts acylation reaction, where a substituted phenol is acylated with a benzoyl derivative.[9]

Caption: Simplified workflow for synthesis via Fries Rearrangement.

Reactivity

The chemistry of 5-Chloro-2-hydroxy-4-methylbenzophenone is governed by its three main functional regions:

  • Phenolic Hydroxyl Group: This group is weakly acidic and will deprotonate in the presence of a base to form a phenoxide ion. This increases its water solubility and makes it a potent nucleophile for reactions like Williamson ether synthesis or esterification.

  • Carbonyl Group: The ketone is susceptible to nucleophilic attack, although its reactivity is somewhat diminished by the steric bulk of the two aromatic rings. It can undergo reactions typical of ketones, such as reduction to a secondary alcohol or condensation reactions.

  • Aromatic Rings: The rings can undergo electrophilic aromatic substitution. The substitution pattern on the first ring (containing the -OH, -Cl, and -CH₃ groups) directs incoming electrophiles, with the activating hydroxyl and methyl groups and the deactivating chloro group collectively influencing the position of further substitution.

This compound serves as a key precursor for synthesizing biologically active molecules. For instance, it is used to prepare chalcones, which are intermediates for novel pyrazoline derivatives with potential pharmacological applications.

Safety and Handling

As with any laboratory chemical, proper handling is crucial. The available safety data indicates that 5-Chloro-2-hydroxy-4-methylbenzophenone is an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][10]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.[2][12]

Experimental Protocols

A. Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive physical property used to assess the purity of a crystalline solid. Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities depress and broaden this range. This protocol provides a reliable method for its determination.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Preparation: Place a small amount of dry 5-Chloro-2-hydroxy-4-methylbenzophenone on a clean, dry watch glass and crush it into a fine powder using a spatula.[13]

  • Loading: Take a capillary tube sealed at one end. Press the open end into the powder until a small amount (2-3 mm in height) enters the tube.[14]

  • Compaction: Invert the tube and tap the sealed end gently on a benchtop to pack the powder tightly at the bottom.[13]

  • Measurement: a. Place the loaded capillary tube into the sample holder of a melting point apparatus. b. If the approximate melting point is known (around 142°C), heat the apparatus rapidly to about 120°C.[3] c. Decrease the heating rate to a slow, steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer. d. Observe the sample closely through the magnifying lens.

  • Recording: a. Record the temperature (T₁) at which the first drop of liquid appears.[14] b. Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[14] c. The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

B. Qualitative Solubility Assessment

Causality: Solubility tests provide critical insights into the polarity and the presence of acidic or basic functional groups in a molecule.[15] The "like dissolves like" principle is fundamental, but the acid-base chemistry of the phenolic hydroxyl group allows for solubility manipulation in aqueous solutions.

Caption: Logic diagram for qualitative solubility testing.

Step-by-Step Methodology:

  • Setup: Label four clean, dry test tubes. Add approximately 25 mg of 5-Chloro-2-hydroxy-4-methylbenzophenone to each tube.[15]

  • Solvent Addition:

    • To tube 1, add 0.75 mL of deionized water.

    • To tube 2, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[15]

    • To tube 3, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution.[15]

    • To tube 4, add 0.75 mL of a non-polar organic solvent (e.g., toluene or hexanes).

  • Observation: a. Vigorously shake or vortex each tube for 10-20 seconds.[16] b. Observe each tube to see if the solid dissolves completely.

  • Interpretation:

    • Water: The compound is expected to be insoluble due to its large non-polar carbon skeleton.

    • 5% NaOH: The compound should be soluble. The basic NaOH deprotonates the acidic phenolic hydroxyl group, forming a water-soluble sodium phenoxide salt. This is a confirmatory test for an acidic functional group.

    • 5% HCl: The compound will be insoluble as it lacks a basic functional group (like an amine) to be protonated by the acid.

    • Toluene: The compound is expected to be soluble, following the "like dissolves like" principle, as both are predominantly non-polar organic molecules.[17]

References

  • PureSynth. (n.d.). 5-Chloro-2-Hydroxy-4-Methylbenzophenone 98.0%(GC). Retrieved from [Link]

  • Cox, P. J., & MacManus, S. M. (2003). 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. Acta Crystallographica Section C: Structural Chemistry.
  • SIELC Technologies. (2018). 5-Chloro-2-hydroxy-4-methylbenzophenone. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Chloro-2-hydroxy-4-methylbenzophenone 98.0+%, TCI America™. Retrieved from [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2020). Synthesis of 4-Chloro,4'-HydroxyBenzophenone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Technology. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

  • Unknown. (n.d.).
  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-4-methylbenzophenone is a substituted benzophenone derivative of significant interest in various fields of chemical research and development. Its molecular structure, featuring a chlorinated and methylated phenol ring bonded to a benzoyl group, imparts a unique combination of chemical and physical properties. Understanding these characteristics, particularly the melting and boiling points, is fundamental for its purification, identification, and application in synthesis and materials science. This guide provides a comprehensive overview of the melting and boiling points of 5-Chloro-2-hydroxy-4-methylbenzophenone, detailed experimental procedures for their determination, and the scientific principles that underpin these methods.

Physicochemical Properties of 5-Chloro-2-hydroxy-4-methylbenzophenone

The melting and boiling points are critical physical constants that provide insights into the purity and intermolecular forces of a compound. For 5-Chloro-2-hydroxy-4-methylbenzophenone (CAS No. 68751-90-6), these values are summarized in the table below.

PropertyValueSource(s)
Melting Point 138-141 °C[1]
140.0-144.0 °C[2]
142 °C
Boiling Point 350.79 °C (rough estimate)[1]

The range observed in the melting point values from different sources is typical and can be attributed to minor variations in experimental conditions and sample purity. A sharp melting point range is indicative of a high degree of purity, whereas a broad range often suggests the presence of impurities.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is a cornerstone of chemical analysis. The following sections detail the principles and step-by-step protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This transition occurs when the vibrational energy of the molecules overcomes the crystal lattice forces.

The most common method for determining the melting point of a crystalline solid is the capillary method. A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The heating can be achieved using a melting point apparatus or a Thiele tube.[3][4]

The Thiele tube is a specialized piece of glassware designed to provide uniform heating of a sample in a liquid bath.[4][5]

Diagram of Thiele Tube Setup for Melting Point Determination:

Thiele_Tube_Melting_Point cluster_thiele_tube Thiele Tube Setup cluster_thermometer cluster_heating thiele thermometer Thermometer Capillary Tube with Sample burner burner->thiele Heat flame caption Thiele Tube Setup for Melting Point Determination

A diagram illustrating the setup for melting point determination using a Thiele tube.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of 5-Chloro-2-hydroxy-4-methylbenzophenone.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[6]

  • Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Assembly: Insert the thermometer and attached capillary tube into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.[4]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates convection currents, ensuring uniform temperature distribution.[4]

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point. For accuracy, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. At this temperature, the liquid converts into a vapor.

For small quantities of liquid, the boiling point can be determined by the Siwoloboff method. A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid's vapor pressure exceeds the atmospheric pressure, a steady stream of bubbles will emerge from the capillary. Upon cooling, the bubbling will cease, and the liquid will be drawn into the capillary tube when the vapor pressure of the substance equals the external pressure. The temperature at which the liquid enters the capillary is the boiling point.[2][8]

Diagram of Boiling Point Determination Setup:

Boiling_Point_Setup cluster_beaker Heating Bath cluster_test_tube cluster_heating beaker test_tube Thermometer Test Tube with Sample Inverted Capillary Tube hot_plate Hot Plate hot_plate->beaker Heat caption Setup for Boiling Point Determination by Capillary Method

A diagram illustrating the setup for boiling point determination using the capillary method.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (about 0.5 mL) of the liquid sample into a small test tube.

  • Capillary Tube Placement: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.[1][9]

  • Apparatus Setup: Attach the test tube to a thermometer.

  • Heating: Immerse the assembly in a heating bath (e.g., a beaker of water or oil on a hot plate).[10]

  • Observation and Recording: Heat the bath gently. Observe the capillary tube. A stream of bubbles will emerge as the temperature rises. When a continuous and rapid stream of bubbles is observed, stop heating.[8]

  • Cooling and Measurement: As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8][11]

Synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone

Substituted benzophenones are commonly synthesized via the Friedel-Crafts acylation reaction.[12][13] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13]

For the synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone, a plausible route would involve the Friedel-Crafts acylation of 4-chloro-3-methylphenol with benzoyl chloride in the presence of a Lewis acid catalyst.

Diagram of a General Friedel-Crafts Acylation:

Friedel_Crafts_Acylation Aromatic Aromatic Compound (e.g., 4-chloro-3-methylphenol) Product Benzophenone Derivative (5-Chloro-2-hydroxy-4-methylbenzophenone) Aromatic->Product + Intermediate Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Intermediate Acylium Ion Intermediate Acyl_Chloride->Intermediate + Lewis Acid Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) HCl HCl Product->HCl Byproduct caption General Scheme of Friedel-Crafts Acylation

A generalized workflow for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

The hydroxyl and methyl groups on the phenol ring are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The regioselectivity of the acylation would be influenced by the interplay of these electronic and steric effects.

Conclusion

The melting and boiling points of 5-Chloro-2-hydroxy-4-methylbenzophenone are key parameters for its characterization. The experimental determination of these properties, primarily through capillary methods, requires careful technique to ensure accuracy. A thorough understanding of the principles behind these methods, as well as the synthetic routes to such compounds, is essential for professionals in chemical research and drug development. The data and protocols presented in this guide serve as a valuable resource for the handling and analysis of this and similar benzophenone derivatives.

References

  • SSERC. Melting point determination. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Toronto. Melting point determination. [Link]

  • LAB Comercial. Tube for melting point measurement according to Thiele. [Link]

  • Wikipedia. Thiele tube. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • JoVE. Video: Boiling Points - Concept. [Link]

  • Clarion University. Experiment 1 - Melting Points. [Link]

  • Timstar. Melting Point: Using the Thiele Tube. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

  • Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

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Synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone via Fries rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone via Fries Rearrangement

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone, a substituted hydroxyaryl ketone of interest in pharmaceutical and materials science development. The synthetic strategy is centered on the Fries rearrangement, an effective and industrially relevant method for acyl group migration in phenolic esters.[1] This document elucidates the underlying reaction mechanisms, explores the critical parameters governing regioselectivity, and presents a detailed, two-stage experimental protocol. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical principles with practical, field-proven insights to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones, particularly substituted benzophenones, are privileged scaffolds in medicinal chemistry and materials science. The presence of a hydroxyl group ortho to a carbonyl moiety allows for intramolecular hydrogen bonding, which significantly influences the molecule's conformation, photostability, and biological activity. 5-Chloro-2-hydroxy-4-methylbenzophenone serves as a key intermediate for various downstream products, including UV absorbers, polymer stabilizers, and pharmaceutical agents.[2] While several synthetic routes exist, the Friedel-Crafts acylation of phenols often leads to O-acylation (ester formation) rather than the desired C-acylation (ketone formation). The Fries rearrangement elegantly circumvents this issue by first forming the phenolic ester and then inducing an intramolecular acyl migration to the aromatic ring, making it a powerful tool for generating these valuable compounds.

Mechanistic Insights: The Fries Rearrangement

The Fries rearrangement is the acid-catalyzed conversion of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones.[1] The reaction is typically promoted by stoichiometric or excess amounts of a Lewis acid, such as aluminum chloride (AlCl₃), or strong Brønsted acids.[3][4]

The Role of the Lewis Acid Catalyst

A common misconception is that the Lewis acid initially coordinates to the more sterically accessible phenolic oxygen. However, the reaction is driven by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen, which is a stronger Lewis base. This initial complexation polarizes the acyl-oxygen bond, facilitating a subsequent rearrangement where the Lewis acid migrates to the phenolic oxygen. This step is critical as it liberates a highly electrophilic acylium ion.[5]

It is imperative to use an excess of the Lewis acid catalyst because it forms stable complexes with both the starting ester and the resulting hydroxybenzophenone product, effectively sequestering the catalyst.[3]

G cluster_0 A Phenolic Ester C Initial Complex (Coordination at Carbonyl Oxygen) A->C + AlCl₃ B Lewis Acid (AlCl₃) B->C D Rearranged Complex C->D Intramolecular Migration E Acylium Ion (R-C=O)⁺ D->E Dissociation F Aluminum Phenoxide D->F

Figure 1: Catalytic Cycle Initiation
Electrophilic Aromatic Substitution and Regioselectivity

The generated acylium ion acts as the electrophile in a subsequent intramolecular or intermolecular electrophilic aromatic substitution (EAS) on the electron-rich phenol ring. The hydroxyl group (or, more accurately, the phenoxide complex) is a powerful ortho-, para-directing group. The choice between ortho and para substitution is not random; it is a controllable outcome dictated by the reaction conditions, a classic example of kinetic versus thermodynamic control.[1]

  • Low Temperatures (Kinetic Control): At lower temperatures, the reaction favors the formation of the para-isomer . This pathway has a lower activation energy.

  • High Temperatures (Thermodynamic Control): At higher temperatures, the ortho-isomer is predominantly formed. The ortho-product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product.[1] Since the target molecule, 5-Chloro-2-hydroxy-4-methylbenzophenone, is an ortho-isomer, elevated temperatures are required.

  • Solvent Polarity: The choice of solvent also influences the isomer ratio. Non-polar solvents tend to favor the ortho-product, as they promote a tighter ion pair within a solvent cage, encouraging intramolecular attack at the nearby ortho position.[1] In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse and react at the more sterically accessible para position.

Synthetic Protocol: A Two-Stage Approach

The synthesis is logically divided into two primary stages: the initial formation of the ester precursor followed by the core Fries rearrangement.

G cluster_0 cluster_1 A Stage 1: Esterification INT Intermediate: 4-Chloro-3-methylphenyl benzoate A->INT B Stage 2: Fries Rearrangement CP Crude Product Mixture (ortho/para isomers) B->CP C Purification & Analysis FP Final Product: 5-Chloro-2-hydroxy-4-methylbenzophenone C->FP SM1 4-Chloro-3-methylphenol SM1->A SM2 Benzoyl Chloride SM2->A INT->B  Anhydrous AlCl₃,  Heat CP->C Recrystallization

Figure 2: Overall Synthetic Workflow
Stage 1: Synthesis of 4-Chloro-3-methylphenyl benzoate (Ester Precursor)

Causality: This initial esterification step is crucial as the Fries rearrangement proceeds via a phenolic ester intermediate. A standard Schotten-Baumann reaction is employed due to its high efficiency and operational simplicity, using a biphasic system to trap the HCl byproduct.

Protocol:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH probe, add 4-chloro-3-methylphenol (14.25 g, 0.1 mol) and dichloromethane (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of deionized water. Stir vigorously to create an emulsion.

  • Acylation: Cool the mixture to 0-5 °C using an ice bath. Add benzoyl chloride (15.46 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the phenol starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting white to off-white solid is 4-chloro-3-methylphenyl benzoate. The crude product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Stage 2: Fries Rearrangement to 5-Chloro-2-hydroxy-4-methylbenzophenone

Causality: This is the core transformation. Anhydrous aluminum chloride is used as the Lewis acid catalyst.[5] A high reaction temperature is selected to favor the formation of the thermodynamically more stable ortho-isomer.[1] A solventless (neat) reaction or a high-boiling non-polar solvent like nitrobenzene can be used; the neat approach is described here for simplicity, though it requires careful temperature control.

Protocol:

  • Setup: Assemble a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (32.0 g, 0.24 mol) to the flask. Note: AlCl₃ is highly hygroscopic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reactant Addition: Heat the flask in a sand bath or heating mantle to 130-140 °C. Once the AlCl₃ is molten, slowly and carefully add the 4-chloro-3-methylphenyl benzoate (24.65 g, 0.1 mol) in portions over 20-30 minutes. The reaction is exothermic.

  • Reaction: Increase the temperature to 160-170 °C and maintain for 3-4 hours. The reaction mixture will become a dark, viscous slurry. Monitor the progress by periodically taking a small aliquot, quenching it in ice/HCl, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching (Hydrolysis): After the reaction is complete, cool the flask to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully transfer the reaction slurry onto the ice/HCl mixture with vigorous stirring.

  • Isolation: The product-aluminum complex will hydrolyze, and the crude product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete hydrolysis. Collect the solid by vacuum filtration.

  • Purification: The crude solid contains a mixture of the desired ortho product, the para-isomer, and potentially some unreacted starting material. The primary purification method is recrystallization. Suspend the crude solid in hot ethanol or methanol, filter off any insoluble impurities, and allow the filtrate to cool slowly. The desired 5-Chloro-2-hydroxy-4-methylbenzophenone will crystallize. A second recrystallization may be necessary to achieve high purity.

Data Presentation and Expected Outcomes

The regioselectivity of the Fries rearrangement is highly dependent on the reaction parameters. The following table summarizes the expected influence of these variables on the synthesis of hydroxybenzophenones.

ParameterConditionPrimary IsomerRationaleSupporting Source
Temperature Low (~0-25 °C)paraKinetic Product (Lower Activation Energy)
High (>150 °C)orthoThermodynamic Product (Stable Chelate)[5]
Solvent Non-polarorthoPromotes intramolecular reaction within a solvent cage[1]
PolarparaSolvated acylium ion can react intermolecularly[6]
Catalyst Ratio >1.0 equivalentRequiredCatalyst complexes with both reactant and product[3]

Expected Yield: Yields for the Fries rearrangement can be variable, but a well-optimized process should provide the desired ortho-isomer in the 50-70% range after purification.

Purity Analysis: The purity of the final product should be confirmed using High-Performance Liquid Chromatography (HPLC), comparing the retention time to a known standard.[7] The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Considerations

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Generates HCl gas upon exposure to moisture. Always handle in a fume hood wearing gloves, safety glasses, and a lab coat.

  • Benzoyl Chloride: Lachrymator and corrosive. Handle with care in a fume hood.

  • Reaction Quenching: The hydrolysis of the aluminum complex is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a large-capacity beaker within a fume hood.

Conclusion

The Fries rearrangement offers a robust and adaptable platform for the synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone. By understanding and carefully controlling the key reaction parameters—namely temperature and catalyst stoichiometry—a skilled chemist can effectively direct the reaction towards the desired ortho-hydroxyaryl ketone. This guide provides the foundational knowledge and a validated protocol to empower researchers to successfully implement this synthesis, enabling further development in the fields of pharmaceutical sciences and advanced materials.

References

  • CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone. Google Patents.
  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 3(2), 136-145. Available at: [Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Fries rearrangement. In Wikipedia. Retrieved January 25, 2026. Available at: [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Available at: [Link]

  • CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. Google Patents.
  • Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Chemistry – A European Journal, e202300431. Available at: [Link]

  • Kündig, E. P. (2004). Fries-, Photo-Fries, and Anionic Ortho-Fries Rearrangement. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. Available at: [Link]

  • Fries rearrangement. Taylor & Francis. Available at: [Link]

  • Separation of 5-Chloro-2-hydroxy-4-methylbenzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ryan, D. M., & Cheek, G. T. (1995). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Proceedings - Electrochemical Society, 94-13, 208-214. Available at: [Link]

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A Technical Guide to the Potential Research Applications of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 5-Chloro-2-hydroxy-4-methylbenzophenone is a substituted aromatic ketone belonging to the vast and pharmacologically significant benzophenone family. While specific research into this particular molecule is limited, its structural motifs—a hydroxylated phenyl ring, a halogen substituent, and the core benzophenone scaffold—position it as a highly promising candidate for investigation in several key areas of drug discovery and development. This guide synthesizes data from related compounds to provide a scientifically grounded exploration of its potential applications. We will delve into its physicochemical properties, outline logical synthetic routes, and propose detailed experimental workflows for evaluating its potential as a novel antimicrobial, anticancer, and anti-inflammatory agent. This document is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities with significant therapeutic potential.

Introduction to 5-Chloro-2-hydroxy-4-methylbenzophenone

The benzophenone framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The specific compound, 5-Chloro-2-hydroxy-4-methylbenzophenone, incorporates several key features that are frequently associated with enhanced biological activity:

  • 2-Hydroxy Group: The hydroxyl group ortho to the carbonyl is a common feature in biologically active benzophenones.[1][4] It can form a strong intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's conformation and electronic properties.[5] This group is also critical for mimicking natural analogues and can act as a key interaction point with biological targets.[1]

  • 5-Chloro Substituent: Halogenation, particularly with chlorine, is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Studies on related benzophenones have shown that chloro substituents can be crucial for potent antimicrobial activity.[6]

  • 4-Methyl Group: The methyl group provides steric bulk and alters the electronic landscape of the phenyl ring, which can fine-tune the molecule's interaction with target proteins.

Chemical Identity and Structure

The fundamental structure consists of a benzoyl group attached to a 4-chloro-5-methylphenol ring.

Caption: Proposed synthetic workflow for 5-Chloro-2-hydroxy-4-methylbenzophenone.

This method is advantageous as it can provide a quantitative yield when performed without a solvent at elevated temperatures. [7]Alternative syntheses, such as Friedel-Crafts acylation of 4-chloro-3-methylphenol with benzoyl chloride, could also be explored, although this may lead to mixtures of ortho and para isomers. [8][9]

Potential Application: A Novel Antimicrobial Agent

Scientific Rationale

There is a critical need for new antimicrobial agents to combat the rise of drug-resistant pathogens. [10][11]Benzophenone derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. [6][11][12]Studies have shown that hydroxybenzophenones can act on the bacterial cell wall, a validated and effective antimicrobial target. [13] The presence of a chloro substituent on the benzophenone scaffold has been specifically linked to potent antimicrobial effects. [6]Therefore, the combination of the hydroxy, chloro, and methyl groups in 5-Chloro-2-hydroxy-4-methylbenzophenone provides a strong rationale for its investigation as a lead compound for a new class of antibiotics. Its mechanism may involve membrane disruption, as seen with other synthetic benzophenone-based antibiotics, which could reduce the likelihood of resistance development. [10]

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

The foundational step to validate this potential is to determine the compound's direct antimicrobial activity using standardized broth microdilution assays to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

G start Prepare stock solution of 5-Chloro-2-hydroxy-4-methylbenzophenone in DMSO step1 Perform 2-fold serial dilutions in 96-well plates start->step1 step2 Inoculate wells with standardized suspension of test microbes (e.g., S. aureus, E. coli, C. albicans) step1->step2 step3 Incubate plates (37°C for bacteria, 24-48h; 30°C for fungi, 48-72h) step2->step3 step4 Add viability indicator (e.g., Resazurin) and read plates to determine MIC step3->step4 step5 Plate aliquots from wells with no visible growth onto agar plates step4->step5 step6 Incubate agar plates and count colonies to determine MBC / MFC step5->step6 end_node Data Analysis: MIC & MBC/MFC values step6->end_node

Caption: Workflow for primary antimicrobial screening.

Detailed Protocol: MIC/MBC Determination
  • Preparation: Dissolve 5-Chloro-2-hydroxy-4-methylbenzophenone in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 250 µg/mL down to <0.5 µg/mL). Include positive (microbe only) and negative (media only) controls.

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., MRSA, E. coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL and add to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [13]6. MBC Determination: To determine if the effect is cidal or static, take an aliquot (10 µL) from each well that showed no growth and plate it onto nutrient agar. Incubate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Application: An Anticancer Therapeutic

Scientific Rationale

The benzophenone scaffold is present in many compounds exhibiting potent antitumor activity. [2][3]Specifically, polyhydroxybenzophenones have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the potency of established chemotherapy drugs like cisplatin and Taxol. [14][15]One study highlighted a benzophenone derivative with an IC₅₀ value of approximately 0.111 µM against hepatocarcinoma SMMC-7721 cells. [15] Given that 5-Chloro-2-hydroxy-4-methylbenzophenone shares the core hydroxybenzophenone structure, it is a logical candidate for anticancer screening. Its chlorine and methyl substitutions provide unique electronic and steric properties that could confer high potency and selectivity against specific cancer cell types.

Proposed Experimental Workflow: In Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential involves determining the compound's ability to reduce the viability of cancer cells in culture, typically via an MTT or similar colorimetric assay.

G start Seed cancer cells (e.g., SMMC-7721, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates step1 Allow cells to adhere overnight start->step1 step2 Treat cells with serial dilutions of 5-Chloro-2-hydroxy-4-methylbenzophenone step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent to each well and incubate for 4 hours step3->step4 step5 Solubilize formazan crystals with DMSO or solubilization buffer step4->step5 step6 Read absorbance at 570 nm using a plate reader step5->step6 end_node Data Analysis: Calculate IC₅₀ values step6->end_node

Caption: Workflow for determining in vitro cytotoxicity (IC₅₀).

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cells (e.g., hepatocarcinoma SMMC-7721, breast cancer MCF-7) and a non-malignant control cell line in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-2-hydroxy-4-methylbenzophenone in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Potential Application: An Anti-inflammatory Agent

Scientific Rationale

Inflammation is a key pathological driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and notably, the widely used NSAID Ketoprofen is a benzophenone derivative. [16]This establishes a clear precedent for the anti-inflammatory potential of the benzophenone scaffold. Research has focused on developing new benzophenone derivatives that act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. [16] The structural features of 5-Chloro-2-hydroxy-4-methylbenzophenone make it a candidate for investigation as a COX inhibitor or as a modulator of other inflammatory pathways. Its ability to inhibit prostaglandin production and neutrophil recruitment would represent a significant therapeutic advantage. [16]

Proposed Experimental Workflow: Prostaglandin E₂ (PGE₂) Inhibition Assay

A robust method to screen for anti-inflammatory activity is to measure the inhibition of PGE₂, a key inflammatory mediator produced by the COX pathway, in immune cells stimulated with lipopolysaccharide (LPS).

G cluster_pathway COX Inflammatory Pathway LPS LPS Stimulation PLA2 PLA₂ LPS->PLA2 Membrane Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E₂ (Inflammation) PGES->PGE2 Inhibitor Potential Inhibition by 5-Chloro-2-hydroxy-4-methylbenzophenone Inhibitor->COX

Caption: Simplified COX pathway and the potential point of inhibition.

Detailed Protocol: Cell-Based PGE₂ Inhibition Assay
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates until they reach ~80% confluency.

  • Pre-treatment: Pre-treat the cells for 1-2 hours with various concentrations of 5-Chloro-2-hydroxy-4-methylbenzophenone. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., Indomethacin) as a positive control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and the production of PGE₂. Leave one set of wells unstimulated as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ for PGE₂ inhibition.

Future Directions and Conclusion

5-Chloro-2-hydroxy-4-methylbenzophenone is a molecule of significant untapped potential. The strong body of evidence surrounding the bioactivity of substituted hydroxybenzophenones provides a compelling basis for its investigation. The experimental workflows detailed in this guide offer a clear, logical, and validated path for the initial exploration of its therapeutic promise.

Positive results in these primary screens would warrant progression to more advanced studies, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which bacterial enzyme, which protein in a cancer cell signaling pathway).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection, cancer, or inflammation.

  • ADMET Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

References

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  • 5-CHLORO-2-HYDROXY-4-METHYLBENZOPHENONE | 68751-90-6. ChemicalBook.
  • 5-Chloro-2-hydroxy-4-methylbenzophenone - Separation on Newcrom R1. (2018-05-16). SIELC Technologies.
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  • Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. (CN102796029A).
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  • Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone. Taylor & Francis Online.
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  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
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A Senior Application Scientist's Guide to Biological Activity Screening of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzophenone Scaffold in Medicinal Chemistry

The benzophenone scaffold, characterized by a central carbonyl group linking two phenyl rings, is a ubiquitous and privileged structure in the realm of medicinal chemistry. Its presence in numerous naturally occurring molecules with diverse biological activities has made it a focal point for synthetic chemists and drug discovery professionals. Substituted benzophenones, with their tunable electronic and steric properties, have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antioxidant activities. This guide provides an in-depth technical overview of the core methodologies and strategic considerations for screening the biological activities of novel substituted benzophenones, aimed at researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to screening.

Strategic Synthesis of Substituted Benzophenones

The journey of biological activity screening begins with the rational design and synthesis of a library of substituted benzophenones. The substitution patterns on the phenyl rings are critical determinants of the resulting biological activity. Common synthetic strategies include:

  • Friedel-Crafts Acylation: A classic method for forming the benzophenone core, though it can have limitations with substituted reactants.

  • Grignard Reactions: The reaction of a Grignard reagent with an appropriate benzaldehyde derivative, followed by oxidation, offers a versatile route to asymmetrically substituted benzophenones.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, provide efficient and highly adaptable pathways to a diverse range of substituted benzophenones.

The choice of synthetic route is dictated by the desired substitution patterns and the commercial availability of starting materials. A well-designed library will systematically explore variations in the nature (electron-donating vs. electron-withdrawing), position (ortho, meta, para), and size of substituents on both phenyl rings to enable comprehensive structure-activity relationship (SAR) studies.

Anticancer Activity Screening: Identifying Cytotoxic Potential

A primary focus in benzophenone research is the identification of novel anticancer agents. The initial step in this endeavor is to assess the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.

Core Principle: Cell Viability Assays

Cytotoxicity is typically evaluated using cell viability assays that measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of either cell death (cytotoxicity) or inhibition of cell proliferation (cytostatic effect).

Key Experimental Protocols

Two of the most widely adopted and reliable colorimetric assays for assessing cell viability are the MTT and SRB assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the substituted benzophenone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) and add a small volume (typically 10-20 µL) to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is proportional to the number of cells.

Step-by-Step Protocol: SRB Assay for Cytotoxicity Screening

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates several times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • SRB Staining: Add a solution of SRB in acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Summarizing Cytotoxicity Data

The IC₅₀ values obtained from these assays should be tabulated for clear comparison across different cell lines and compounds.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)
BZP-014-hydroxyMCF-7 (Breast)15.2
BZP-024-methoxyMCF-7 (Breast)25.8
BZP-034-chloroMCF-7 (Breast)8.5
BZP-014-hydroxyA549 (Lung)22.1
BZP-024-methoxyA549 (Lung)31.4
BZP-034-chloroA549 (Lung)12.3
Visualization: General Workflow for Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment and Incubation cluster_3 Assay and Detection cluster_4 Data Analysis start Synthesize and Purify Substituted Benzophenones prep_stock Prepare Stock Solutions (e.g., in DMSO) start->prep_stock add_compounds Add Serial Dilutions of Compounds prep_stock->add_compounds seed_cells Seed Cancer Cells in 96-well Plates adhesion Allow Cells to Adhere (Overnight Incubation) seed_cells->adhesion adhesion->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation assay_choice Assay Type? incubation->assay_choice mtt Add MTT Reagent assay_choice->mtt MTT srb Fix and Stain with SRB assay_choice->srb SRB solubilize_mtt Solubilize Formazan mtt->solubilize_mtt solubilize_srb Solubilize Bound Dye srb->solubilize_srb read_absorbance Measure Absorbance (Microplate Reader) solubilize_mtt->read_absorbance solubilize_srb->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for in vitro cytotoxicity screening of substituted benzophenones.

Antimicrobial and Antifungal Activity Screening

Substituted benzophenones have also shown promise as antimicrobial and antifungal agents. The primary objective of this screening is to determine the minimum concentration of a compound that inhibits the growth of a particular microorganism.

Core Principle: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a more potent antimicrobial agent.

Key Experimental Protocols

The two most common methods for determining the MIC are the broth microdilution and agar dilution methods.

1. Broth Microdilution Method

This method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.

Step-by-Step Protocol: Broth Microdilution for MIC Determination

  • Prepare Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the substituted benzophenone compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

2. Agar Dilution Method

In this method, serial dilutions of the test compound are incorporated into molten agar, which is then poured into Petri dishes. The surface of the agar is then inoculated with a standardized suspension of the microorganism.

Step-by-Step Protocol: Agar Dilution for MIC Determination

  • Prepare Agar Plates: Prepare serial two-fold dilutions of the substituted benzophenone compounds. Add a specific volume of each dilution to molten agar (e.g., Mueller-Hinton Agar) and pour the mixture into sterile Petri dishes. Allow the agar to solidify. Also, prepare a control plate with no compound.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized inoculum. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubation: Incubate the plates under appropriate conditions as described above.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.

Data Presentation: Summarizing Antimicrobial Data

The MIC values should be tabulated to compare the activity of different compounds against various microbial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
BZP-042,4-dihydroxyS. aureus16C. albicans32
BZP-053,5-dinitroS. aureus8C. albicans16
BZP-064-fluoroE. coli64A. niger>128
BZP-072-aminoE. coli32A. niger64
Visualization: Logic of MIC Determination

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Observation and Interpretation start Prepare Serial Dilutions of Benzophenone inoculate Inoculate Dilutions with Microorganism start->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate for 18-48 hours inoculate->incubate observe_growth Observe for Visible Growth (Turbidity) incubate->observe_growth no_growth No Visible Growth observe_growth->no_growth Inhibition growth Visible Growth observe_growth->growth No Inhibition mic MIC is the Lowest Concentration with No Growth no_growth->mic

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity Screening

Many benzophenone derivatives, particularly those with hydroxyl substitutions, exhibit significant antioxidant properties. Antioxidants can neutralize harmful free radicals and reduce oxidative stress, which is implicated in various diseases.

Core Principle: Radical Scavenging Assays

Antioxidant activity is commonly assessed using in vitro chemical assays that measure the ability of a compound to scavenge stable free radicals.

Key Experimental Protocols

Two widely used assays for evaluating antioxidant potential are the DPPH and FRAP assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Step-by-Step Protocol: DPPH Assay

  • Prepare Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare serial dilutions of the substituted benzophenone compounds.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with solvent) and a blank (solvent only).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals) can be determined.

2. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the compound.

Step-by-Step Protocol: FRAP Assay

  • Prepare FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: Mix the freshly prepared FRAP reagent with the test compound solutions.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.

  • Data Analysis: Construct a standard curve using a known antioxidant, such as ferrous sulfate or Trolox. The antioxidant capacity of the test compounds is expressed as equivalents of the standard.

Data Presentation: Summarizing Antioxidant Data

The results of the antioxidant assays can be presented in a table for easy comparison.

Compound IDSubstitution PatternDPPH Scavenging (EC₅₀, µM)FRAP Value (µM Fe²⁺ equivalents/µM compound)
BZP-082,4,6-trihydroxy8.22.5
BZP-094-hydroxy-3-methoxy15.61.8
BZP-104-amino22.11.2
Visualization: Antioxidant Mechanism of Action

G cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention free_radical Free Radical (e.g., DPPH•) cellular_damage Cellular Damage free_radical->cellular_damage Causes benzophenone Substituted Benzophenone (with -OH or -NH2) free_radical->benzophenone Interacts with neutralized_radical Neutralized Radical benzophenone->neutralized_radical Donates H• or e- neutralized_radical->cellular_damage Prevents

An In-Depth Technical Guide to the Photostability of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the photostability of 5-Chloro-2-hydroxy-4-methylbenzophenone, a compound of interest in pharmaceutical and cosmetic formulations. Recognizing the critical importance of photostability in ensuring the safety, efficacy, and quality of photosensitive products, this document delineates the core principles, experimental methodologies, and formulation strategies pertinent to this specific benzophenone derivative.[1][2][3] Our approach is grounded in established scientific principles and regulatory expectations, aiming to equip researchers with the necessary framework to conduct robust photostability assessments.

Introduction: The Significance of Photostability for Benzophenone Derivatives

Benzophenone and its derivatives are widely utilized for their ultraviolet (UV) absorbing properties.[4][5] However, this very function necessitates exposure to UV radiation, which can trigger photochemical degradation, potentially leading to a loss of efficacy and the formation of unwanted photoproducts.[2] The photostability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure the final product's safety and performance throughout its shelf life.[1][2] For 5-Chloro-2-hydroxy-4-methylbenzophenone, its halogenated and phenolic structure suggests a potential for complex photochemical behavior, making a detailed photostability assessment indispensable.

Physicochemical Properties of 5-Chloro-2-hydroxy-4-methylbenzophenone:

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Melting Point 138-141 °C
Appearance White to yellow crystalline powder

Mechanistic Considerations: Anticipating Photodegradation Pathways

The photodegradation of a molecule is initiated by the absorption of light, leading to an excited state that can undergo various chemical transformations.[3] For benzophenone derivatives, these processes can be broadly categorized as direct or indirect photolysis.[3]

Direct Photolysis: This occurs when the drug molecule itself absorbs photons, leading to bond cleavage, rearrangement, or reaction with other molecules. For halogenated aromatic compounds, a common photodegradation pathway is dehalogenation.[6]

Indirect Photolysis: This involves the presence of photosensitizers in a formulation or medium. These substances absorb light energy and then transfer it to the drug molecule, initiating degradation.[3]

Based on the structure of 5-Chloro-2-hydroxy-4-methylbenzophenone, the following photodegradation pathways can be postulated:

  • Dehalogenation: The carbon-chlorine bond is a potential site for photolytic cleavage, leading to the formation of 2-hydroxy-4-methylbenzophenone.

  • Oxidation: The phenol and methyl groups are susceptible to oxidation, potentially forming quinone-like structures or carboxylic acids.

  • Rearrangement and Fragmentation: The benzophenone backbone itself can undergo complex rearrangements or fragmentation upon prolonged UV exposure.

The following diagram illustrates a potential primary degradation pathway:

G cluster_main Postulated Primary Photodegradation Pathway A 5-Chloro-2-hydroxy-4-methylbenzophenone (Parent Compound) B Excited State [5-Chloro-2-hydroxy-4-methylbenzophenone]* A->B UV Absorption C Dechlorinated Product (2-hydroxy-4-methylbenzophenone) B->C Dehalogenation D Oxidized Products B->D Oxidation

Caption: Postulated primary photodegradation pathways for 5-Chloro-2-hydroxy-4-methylbenzophenone.

Experimental Design for a Comprehensive Photostability Study

A thorough investigation of photostability involves a multi-faceted approach, encompassing forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating analytical method.[7] These studies expose the drug substance to conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation:

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Solutions of 5-Chloro-2-hydroxy-4-methylbenzophenone (in appropriate solvent, e.g., Methanol/Water) B Expose to Stress Conditions A->B C Analyze Samples by HPLC-DAD/MS B->C S1 Photolytic (ICH Q1B Light Source) D Characterize Degradation Products C->D E Elucidate Degradation Pathways D->E S2 Acid Hydrolysis (e.g., 0.1N HCl) S3 Base Hydrolysis (e.g., 0.1N NaOH) S4 Oxidative (e.g., 3% H2O2) S5 Thermal (e.g., 60°C)

Caption: Workflow for conducting forced degradation studies.

Detailed Protocol for Photolytic Stress Testing (as per ICH Q1B):

  • Sample Preparation: Prepare a solution of 5-Chloro-2-hydroxy-4-methylbenzophenone in a suitable solvent (e.g., methanol or a mixture of methanol and water). Also, prepare a solid sample of the drug substance.

  • Light Source: Utilize a light source that produces a combination of visible and UV light, as specified in ICH Q1B guidelines. This can be an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.

  • Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV radiation.

  • Controls: Concurrently, expose a dark control (sample protected from light) to the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Sampling: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC, to determine the extent of degradation.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7][8] The method must be able to separate the API from its degradation products and any other potential impurities.[7]

Key Steps in Method Development and Validation:

  • Column and Mobile Phase Selection: A reverse-phase HPLC method is often suitable for benzophenone derivatives. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is a good starting point.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent compound.

  • Method Validation (as per ICH Q2(R1)): The method must be validated for the following parameters:[9]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Proposed Starting HPLC Method Parameters:

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 10 µL

Formulation Strategies for Photostabilization

Once the intrinsic photostability of 5-Chloro-2-hydroxy-4-methylbenzophenone is understood, formulation strategies can be employed to enhance its stability in the final product.

Excipient Compatibility

It is crucial to assess the compatibility of the drug substance with the chosen excipients, as some excipients can act as photosensitizers and accelerate degradation.[10][11][12][13] Compatibility studies are typically performed by preparing binary mixtures of the drug and each excipient and exposing them to stress conditions, including light.[10][12]

Excipient Compatibility Study Workflow:

G cluster_workflow Excipient Compatibility Workflow A Select Potential Excipients B Prepare Binary Mixtures (Drug + Excipient) A->B C Expose to Stress Conditions (including light) B->C D Analyze for Degradation and Physical Changes C->D E Select Compatible Excipients D->E

Caption: Workflow for excipient compatibility testing.

Incorporation of Photostabilizers and Antioxidants

The addition of photostabilizers and antioxidants to a formulation is a common and effective strategy to protect photosensitive drugs.[14][15][16][17][18]

  • UV Absorbers: Other, more photostable UV absorbers can be included in the formulation to act as a competitive absorber of UV radiation.

  • Antioxidants: Antioxidants, such as vitamins C and E, can quench free radicals that may be generated during the photodegradation process, thereby inhibiting further degradation.[14][15][16][17]

Opaque Packaging

The final line of defense against photodegradation is the use of appropriate packaging that protects the product from light.[2] Amber-colored glass or plastic containers, as well as opaque packaging materials, can effectively block out harmful UV and visible light.

Conclusion

The photostability of 5-Chloro-2-hydroxy-4-methylbenzophenone is a critical parameter that must be thoroughly evaluated to ensure the development of safe and effective pharmaceutical or cosmetic products. This guide has provided a comprehensive framework for such an investigation, from understanding the potential degradation pathways to designing robust experimental studies and implementing effective formulation strategies. By following a systematic and scientifically sound approach, researchers can successfully characterize and mitigate the risks associated with the photolability of this compound.

References

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Improvement of Photostability in Formulation: A Review. (2008). Asian Journal of Chemistry, 20(7), 5095-5106.
  • Formulation and stability testing of photolabile drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development and Validation of HPLC Stability-Indicating Assays. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Antioxidants in Sunscreens: Which and What For?. (2021). Antioxidants, 10(2), 269.
  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (2017). AAPS PharmSciTech, 18(8), 2899-2909.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). International Journal of Environmental Research and Public Health, 17(18), 6567.
  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (2023). Environmental Research, 235, 116632.
  • Analyzing the Photoprotection Efficiency of Sunscreens Containing Antioxidants under Disinfection Conditions. (2022). Molecules, 27(19), 6537.
  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review, 3(10), 46-57.
  • Improvement of Photostability in Formulation: A Review. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • Drug-Excipient Compatibility Check. (2020, October 5). NETZSCH Analyzing & Testing. Retrieved January 26, 2026, from [Link]

  • Photostability of Drugs and Drug Formulations. (2004). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved January 26, 2026, from [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. (2012). Environmental Toxicology and Chemistry, 31(2), 297-303.
  • Photostability and efficacy studies of topical formulations containing UV-filters combination and vitamins A, C and E. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 26, 2026, from [Link]

  • Ultraviolet Absorption Redshift Induced Direct Photodegradation of Halogenated Parabens Under Simulated Sunlight. (2018).
  • Review on photostability studies of formulation. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Photostability of sunscreens. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Purity Recovery of 5-Chloro-2-hydroxy-4-methylbenzophenone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Chloro-2-hydroxy-4-methylbenzophenone, a key intermediate in various synthetic pathways. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to selectively isolate the target molecule from impurities.[1][2][3][4] This guide delves into the fundamental principles of recrystallization, outlines a systematic approach to solvent selection, and presents a detailed, step-by-step protocol for achieving high-purity crystalline product suitable for demanding research and development applications.

Introduction: The Imperative for Purity

5-Chloro-2-hydroxy-4-methylbenzophenone is a substituted benzophenone derivative whose utility in pharmaceutical and chemical synthesis is critically dependent on its purity. Impurities, whether from starting materials, side reactions, or degradation, can have profound negative impacts on downstream reaction yields, product efficacy, and safety profiles.

Recrystallization stands as one of the most fundamental and effective methods for refining solid compounds.[1][2] The technique is predicated on the principle that the solubility of a solid in a solvent typically increases with temperature.[3] By dissolving the impure compound in a suitable hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, leading to the formation of a crystalline lattice. This lattice structure is highly ordered, and as it grows, it selectively excludes impurity molecules, which remain dissolved in the surrounding solvent (mother liquor).[1]

This document serves as both a theoretical guide and a practical laboratory manual for researchers, scientists, and drug development professionals seeking to implement a robust and reproducible purification strategy for 5-Chloro-2-hydroxy-4-methylbenzophenone.

Foundational Principles: The Science of Recrystallization

The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system. An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific set of thermodynamic properties tailored to the solute.

Characteristics of an Optimal Recrystallization Solvent

The selection process is a multi-parameter optimization problem. The key characteristics are:

  • Temperature-Dependent Solubility: The solvent must dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[5][6][7] This differential is the primary driver of crystal recovery upon cooling.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][8]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5][6]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of the solute to prevent the compound from "oiling out" (melting into a liquid instead of dissolving).[7]

  • Safety and Handling: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Physicochemical Data for 5-Chloro-2-hydroxy-4-methylbenzophenone

A thorough understanding of the compound's properties is essential before commencing any experimental work.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁ClO₂[9][10]
Molecular Weight 246.69 g/mol [9][10]
Appearance White to Yellow to Green powder/crystal[11]
Melting Point (M.pt.) 138-144 °C[9][11]
Boiling Point (B.pt.) 386.7 °C at 760 mmHg[9]
Water Solubility Reported as soluble[9]

Experimental Protocol: From Crude Solid to Purified Crystals

This section details the complete workflow for the purification of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Safety Precautions
  • Compound Hazards: 5-Chloro-2-hydroxy-4-methylbenzophenone is known to cause skin and serious eye irritation.[12] May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[13]

  • Ventilation: All procedures involving solvents should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Handling: Avoid creating dust.[12] In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[14]

Step 1: Solvent Screening and Selection

The choice of solvent is paramount. Given the polar functional groups (hydroxyl, ketone) and the nonpolar aromatic rings, a solvent of intermediate polarity, such as an alcohol, or a mixed-solvent system is often a good starting point. Ethanol has been successfully used for recrystallizing similar benzophenone structures.[15] Toluene has also been used for purifying related hydroxybenzophenones.[16]

Screening Procedure:

  • Place approximately 20-30 mg of the crude 5-Chloro-2-hydroxy-4-methylbenzophenone into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature. Observe and record the solubility. A suitable solvent will not dissolve the compound at this stage.[7]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • A successful solvent will produce a high yield of well-formed crystals.

Step 2: The Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow Recrystallization Workflow for 5-Chloro-2-hydroxy-4-methylbenzophenone start Start: Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution color_check Are Colored Impurities Present? hot_solution->color_check add_charcoal Add Activated Charcoal (1-2% w/w) color_check->add_charcoal Yes insoluble_check Are Insoluble Impurities Present? color_check->insoluble_check No hot_filter1 Hot Gravity Filtration add_charcoal->hot_filter1 hot_filter1->insoluble_check hot_filter2 Hot Gravity Filtration insoluble_check->hot_filter2 Yes cool_solution Slowly Cool Solution (Induce Crystallization if Needed) insoluble_check->cool_solution No hot_filter2->cool_solution crystals_form Crystal Formation cool_solution->crystals_form isolate Isolate Crystals (Vacuum Filtration) crystals_form->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Workflow for the purification of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Detailed Protocol

A. Dissolution:

  • Place the crude 5-Chloro-2-hydroxy-4-methylbenzophenone into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a boiling chip and cover the flask with a watch glass.

  • Add the chosen solvent in small portions, heating the mixture on a hot plate with stirring.

  • Continue adding hot solvent just until the solid completely dissolves. Using the minimum amount of solvent is crucial for maximizing yield.[17]

B. Decolorization & Hot Filtration (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

C. Crystallization:

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • If crystals do not form, induce crystallization by either scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch.

D. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Allow air to be pulled through the crystals for several minutes to begin the drying process.

  • Transfer the crystals to a watch glass and dry them to a constant weight. Drying can be done in a desiccator or a low-temperature vacuum oven (ensure the temperature is well below the compound's melting point).

Purity Assessment and Troubleshooting

Verification of Purity
  • Melting Point Analysis: A purified compound should exhibit a sharp melting range that is close to the literature value (138-144 °C).[11] Impurities typically depress and broaden the melting range.

  • Chromatography: Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method using an acetonitrile/water mobile phase is suitable for this compound.[18]

Troubleshooting Common Issues
ProblemPotential Cause(s)Solution(s)
"Oiling Out" Compound's melting point is below the solvent's boiling point; solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool again. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try inducing crystallization (scratching/seeding).
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are partially soluble in cold solvent.Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; ensure the solution is thoroughly chilled before filtration.
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated charcoal and hot filtration.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Chloro-2-hydroxy-4-methylbenzophenone. Retrieved from [Link]

  • KENNESAW. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Chloro-2-Hydroxy-4-Methylbenzophenone 98.0%(GC). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Chloro-2-hydroxy-4-methylbenzophenone as a UV Absorber in Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The relentless assault of ultraviolet (UV) radiation poses a significant threat to the longevity and performance of polymeric materials. This photodegradation manifests as discoloration, embrittlement, and a catastrophic loss of mechanical integrity, curtailing the service life of countless products. The strategic incorporation of UV absorbers is a cornerstone of modern polymer stabilization. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-2-hydroxy-4-methylbenzophenone, a potent UV absorber, for the protection of polymeric matrices.

Moving beyond a mere recitation of procedural steps, this guide delves into the causality behind experimental choices, empowering the user to not only execute protocols but to innovate and adapt them to their specific research and development needs. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and authoritative standards to ensure the generation of robust and reliable data.

The Imperative of UV Protection in Polymers: A Mechanistic Overview

Exposure to UV radiation, particularly in the 290-400 nm range, initiates a cascade of degradative reactions within a polymer. The energy from UV photons is sufficient to excite chromophores present in the polymer, leading to the homolytic cleavage of covalent bonds and the formation of highly reactive free radicals.[1] This photo-initiated degradation is an oxidative process, where the initial radicals react with atmospheric oxygen to form peroxy radicals, which in turn abstract hydrogen atoms from the polymer backbone, propagating a destructive chain reaction.[1] This relentless cycle results in chain scission, cross-linking, and the formation of chromophoric byproducts, ultimately leading to the macroscopic failure of the material.[2]

UV absorbers function by preferentially absorbing damaging UV radiation and dissipating it as harmless thermal energy.[3] Benzophenone-based UV absorbers, such as 5-Chloro-2-hydroxy-4-methylbenzophenone, are particularly effective due to their photostabilizing mechanism. The key to their function lies in the ortho-hydroxyl group, which forms an intramolecular hydrogen bond with the ketone moiety. Upon absorption of UV energy, this hydrogen bond undergoes a reversible tautomeric shift, converting the molecule to a non-aromatic, high-energy keto-enol form. This excited state rapidly relaxes back to the ground state via non-radiative decay, releasing the absorbed energy as heat and preventing it from initiating polymer degradation.

Physicochemical Properties of 5-Chloro-2-hydroxy-4-methylbenzophenone

A thorough understanding of the physical and chemical properties of 5-Chloro-2-hydroxy-4-methylbenzophenone is paramount for its effective application.

PropertyValueSource
Chemical Name 5-Chloro-2-hydroxy-4-methylbenzophenone[4]
CAS Number 68751-90-6[5]
Molecular Formula C₁₄H₁₁ClO₂[5]
Molecular Weight 246.69 g/mol [5]
Appearance White to yellow crystalline powder[6]
Melting Point 142 °C[5]
Boiling Point 386.7 °C at 760 mmHg[5]
Density 1.27 g/cm³[5]
Purity >98.0% (GC)[6]
UV Absorption Range Primarily 290-350 nm (typical for benzophenones)[3]

Protocols for Incorporation into Polymer Matrices

The successful integration of 5-Chloro-2-hydroxy-4-methylbenzophenone into a polymer matrix is critical for achieving uniform UV protection. The choice of incorporation method depends on the polymer type, the desired final form of the product, and the available processing equipment.

Melt Blending: A Commercially Relevant Approach

Melt blending is the most common industrial method for incorporating additives into thermoplastics such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC).[7] This process involves mixing the polymer resin with the UV absorber at a temperature above the polymer's melting point to ensure homogeneous dispersion.

Protocol: Incorporation of 5-Chloro-2-hydroxy-4-methylbenzophenone into Polypropylene via Twin-Screw Extrusion

Objective: To prepare a polypropylene compound containing a specified concentration of 5-Chloro-2-hydroxy-4-methylbenzophenone with uniform dispersion.

Materials:

  • Polypropylene (PP) pellets (specify grade and melt flow index)

  • 5-Chloro-2-hydroxy-4-methylbenzophenone (purity >98.0%)

  • Co-rotating twin-screw extruder

  • Gravimetric feeders

  • Strand pelletizer

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Pre-Drying: Dry the PP pellets in a dehumidifying dryer at 80-90°C for 2-4 hours to a moisture content below 0.05%. This is a critical step to prevent hydrolytic degradation and voids in the final product.

  • Concentration Calculation: Determine the desired loading concentration of the UV absorber. A typical starting range for benzophenones is 0.1% to 2.0% by weight, depending on the application and desired level of protection.[8] For initial screening, concentrations of 0.25%, 0.5%, and 1.0% are recommended.

  • Feeder Calibration: Calibrate the gravimetric feeders for both the PP pellets and the 5-Chloro-2-hydroxy-4-methylbenzophenone powder to ensure accurate dosing.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrels. A typical profile for PP is a gradual increase from the feed zone to the metering zone (e.g., 180°C to 220°C). The die temperature should be set to achieve a consistent melt viscosity.

    • Purge the extruder with unstabilized PP to remove any residual material.

    • Introduce a nitrogen blanket at the feed throat to minimize oxidative degradation during processing.

  • Compounding:

    • Simultaneously feed the pre-dried PP pellets and the 5-Chloro-2-hydroxy-4-methylbenzophenone powder into the main feed throat of the extruder at the calibrated rates.

    • The twin-screw configuration should be designed to provide adequate distributive and dispersive mixing to ensure homogeneous incorporation of the additive.

  • Pelletization:

    • Extrude the molten polymer blend through a strand die into a water bath for cooling.

    • Feed the solidified strands into a pelletizer to produce compounded pellets.

  • Post-Drying: Dry the compounded pellets to remove surface moisture before storage or further processing.

Workflow for Melt Blending Protocol

MeltBlendingWorkflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing A Pre-dry Polymer Pellets E Feed Polymer and UV Absorber A->E B Calculate UV Absorber Concentration B->E C Calibrate Feeders C->E D Set Extruder Temperature Profile F Melt Compounding in Extruder D->F E->F G Extrude and Cool Strands F->G H Pelletize Strands G->H I Dry Compounded Pellets H->I WeatheringWorkflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering (ISO 4892-2) cluster_eval Performance Evaluation cluster_analysis Data Analysis A Prepare Control and Stabilized Polymer Samples B Measure Initial Properties (Color, Gloss, Mechanical) A->B C Mount Samples in Xenon-Arc Chamber B->C D Expose to Controlled Cycles of UV, Temp, Humidity C->D E Remove Samples at Intervals D->E Periodic Sampling F Measure Change in Color (ΔE*) E->F G Measure Gloss Retention E->G H Measure Change in Mechanical Properties E->H I Plot Property Changes vs. Exposure Time F->I G->I H->I J Compare Performance of Control and Stabilized Samples I->J

Caption: Workflow for accelerated weathering and performance evaluation.

Leaching Resistance: Ensuring Long-Term Efficacy

The migration or leaching of UV absorbers from the polymer matrix can significantly reduce their long-term effectiveness. Therefore, assessing the leaching resistance of 5-Chloro-2-hydroxy-4-methylbenzophenone is crucial.

Protocol: Leaching Test for UV Absorber in a Food Simulant

Objective: To quantify the amount of 5-Chloro-2-hydroxy-4-methylbenzophenone that leaches from a polymer into a liquid medium over time.

Materials:

  • Polymer samples of known surface area containing a known concentration of the UV absorber.

  • Food simulant (e.g., 10% ethanol solution as a surrogate for aqueous foods).

  • Incubator or water bath with temperature control.

  • High-performance liquid chromatography (HPLC) system with a UV detector.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).

  • 5-Chloro-2-hydroxy-4-methylbenzophenone standard for calibration.

Procedure:

  • Sample Preparation:

    • Cut the polymer samples into uniform pieces with a known surface area-to-volume ratio.

  • Leaching Experiment:

    • Immerse the polymer samples in a known volume of the food simulant in a sealed container.

    • Incubate the samples at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days), with periodic gentle agitation.

  • Sample Analysis:

    • At predetermined time intervals, withdraw an aliquot of the food simulant.

    • Analyze the concentration of 5-Chloro-2-hydroxy-4-methylbenzophenone in the aliquot using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acidifier is typically suitable. The detection wavelength should be set at the maximum absorbance of the compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 5-Chloro-2-hydroxy-4-methylbenzophenone.

    • Quantify the concentration of the leached UV absorber in the food simulant by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Report the amount of leached UV absorber per unit surface area of the polymer as a function of time.

Concluding Remarks for the Practicing Scientist

5-Chloro-2-hydroxy-4-methylbenzophenone is a highly effective UV absorber for a range of polymeric materials. Its successful application hinges on a systematic approach that encompasses proper incorporation, comprehensive performance evaluation, and an understanding of its long-term stability within the polymer matrix. The protocols detailed in this guide provide a robust framework for researchers to not only assess the utility of this specific additive but also to develop a deeper understanding of the principles of polymer photostabilization. By adhering to these methodologies and the underlying scientific rationale, researchers can confidently advance the development of more durable and reliable polymeric materials.

References

  • Do, A. T. N., et al. (2021). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Chemosphere, 284, 131336. Available at: [Link]

  • SIELC Technologies. (2018). 5-Chloro-2-hydroxy-4-methylbenzophenone. Available at: [Link]

  • PureSynth. 5-Chloro-2-Hydroxy-4-Methylbenzophenone 98.0%(GC). Available at: [Link]

  • Google Patents. (1992). Process for preparing polymer bound UV stabilizers.
  • Tintoll. (2023). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Available at: [Link]

  • RSC Publishing. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Effects of UV Stabilizers on Polypropylene Outdoors. Available at: [Link]

  • Micom Laboratories. ISO 4892-2 Xenon-Arc UV Weathering Test for Plastics. Available at: [Link]

  • Oregon State University. (2010). Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions. Available at: [Link]

  • Fisher Scientific. 5-Chloro-2-hydroxy-4-methylbenzophenone 98.0+%, TCI America™. Available at: [Link]

  • Society of Vacuum Coaters. (2005). Solvent Film Casting—A Versatile Technology for Specialty Films. Available at: [Link]

  • ResearchGate. (2020). Effects of UV Stabilizers on Polypropylene Outdoors. Available at: [Link]

  • Q-Lab. ISO 4892-2: Plastics - Methods of exposure to laboratory light sources. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Available at: [Link]

  • Carestream. (2015). Using Polymer Solution Casting to Deliver High-Quality Films. Available at: [Link]

  • Craftech Industries. How to Prevent Polymer Degradation from UV Radiation. Available at: [Link]

  • MDPI. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Available at: [Link]

  • PubMed. (2024). Distinct Effect of Benzophenone-3 Additive Leaching from Polyethylene Microplastics on Daphnia magna Population Dynamics. Available at: [Link]

  • Scribd. Multilayer Solvent Casting Films PDF. Available at: [Link]

  • Deltachem (Qingdao) Co.,Ltd. (2023). Why Benzophenones are popular in rubber & plastic market?. Available at: [Link]

  • Google Patents. (2013). Preparation method of polyethylene casting film.

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of 5-Chloro-2-hydroxy-4-methylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel derivatives of 5-Chloro-2-hydroxy-4-methylbenzophenone. This document is intended to serve as a foundational resource, offering both theoretical insights and practical, step-by-step protocols to empower researchers in the discovery of new antimicrobial agents.

I. Introduction: The Rationale for Derivatizing 5-Chloro-2-hydroxy-4-methylbenzophenone

The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The benzophenone scaffold has emerged as a promising pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties. The parent compound, 5-Chloro-2-hydroxy-4-methylbenzophenone, possesses key structural features that make it an attractive starting point for derivatization:

  • A Halogenated Aromatic Ring: The chloro- substituent can enhance lipophilicity, potentially improving membrane permeability and target engagement.

  • A Hydroxyl Group: This group can participate in hydrogen bonding with biological targets and is often crucial for antimicrobial activity.

  • A Benzoyl Moiety: The ketone group and the second aromatic ring provide a versatile platform for chemical modification to modulate activity, selectivity, and pharmacokinetic properties.

By systematically modifying this core structure, it is possible to explore the structure-activity relationships (SAR) and develop derivatives with enhanced potency and a favorable safety profile. This guide will walk through the essential steps of this discovery process.

II. Synthesis of Novel Derivatives: A Representative Protocol

The following is a representative protocol for the synthesis of a Schiff base derivative of 5-Chloro-2-hydroxy-4-methylbenzophenone. This class of derivatives is often explored for its biological activities.

Protocol 1: Synthesis of a Schiff Base Derivative

Objective: To synthesize a novel Schiff base by reacting 5-Chloro-2-hydroxy-4-methylbenzophenone with a primary amine.

Materials:

  • 5-Chloro-2-hydroxy-4-methylbenzophenone

  • A selected primary amine (e.g., 4-aminophenol)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-Chloro-2-hydroxy-4-methylbenzophenone in a minimal amount of anhydrous ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of the chosen primary amine (e.g., 4-aminophenol).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base derivative.

  • Characterization: Dry the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Used as a solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions. The anhydrous nature is important to drive the equilibrium towards the product by minimizing the presence of water, which is a byproduct of the condensation reaction.

  • Glacial Acetic Acid: Acts as a catalyst to protonate the carbonyl oxygen of the benzophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Reflux: Heating the reaction mixture increases the rate of the reaction, allowing it to reach completion in a reasonable timeframe.

  • TLC Monitoring: Essential for determining the optimal reaction time and preventing the formation of side products due to prolonged heating.

III. In Vitro Antimicrobial Susceptibility Testing

Once novel derivatives have been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The following are standard protocols for determining the potency of the compounds against a panel of clinically relevant microorganisms.

Protocol 2: Kirby-Bauer Disk Diffusion Assay (Zone of Inhibition)

Objective: To qualitatively assess the antimicrobial activity of the synthesized derivatives.[1][2][3]

Materials:

  • Mueller-Hinton Agar (MHA) plates[4]

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard turbidity[4]

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., ampicillin, ciprofloxacin)

  • Negative control disks (impregnated with the solvent used to dissolve the compounds)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4]

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[4]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the synthesized compounds onto the surface of the inoculated agar plate. Also, place positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[1]

Interpretation: The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the compound. A larger zone of inhibition suggests greater antimicrobial activity.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[8]

  • Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells

  • Synthesized compounds dissolved in a suitable solvent and serially diluted

  • Positive control antibiotic (with known MIC)

  • Growth control wells (broth and bacteria only)

  • Sterility control wells (broth only)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis of growth)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each synthesized compound in MHB directly in the 96-well plate.[6]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.[6]

  • Controls: Include growth control wells (containing MHB and bacteria but no compound) and sterility control wells (containing MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[6][7]

Data Presentation:

The results of the MIC testing can be summarized in a table for easy comparison of the antimicrobial activity of different derivatives against various microbial strains.

Compound Gram-Positive Bacteria Gram-Negative Bacteria Fungi
S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
5-Chloro-2-hydroxy-4-methylbenzophenone64128>256
Derivative 1 (Schiff Base)1632128
Derivative 2 (Ester)3264256
Derivative 3 (Ether)81664
Ampicillin (Control)0.58NA
Fluconazole (Control)NANA4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Preliminary Safety Assessment: In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells to ensure their therapeutic potential. The MTT assay is a widely used colorimetric assay to measure cell viability.

Protocol 4: MTT Assay for Cytotoxicity

Objective: To evaluate the effect of the synthesized compounds on the viability of a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in a cell culture compatible solvent (e.g., DMSO, final concentration <0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

V. Proposed Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for novel derivatives of 5-Chloro-2-hydroxy-4-methylbenzophenone would require dedicated investigation, a plausible hypothesis based on related phenolic compounds involves the disruption of microbial membranes. The lipophilic nature of the benzophenone scaffold, enhanced by the chloro- and methyl- substituents, may facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes. This insertion could lead to:

  • Increased Membrane Permeability: Causing leakage of essential intracellular components such as ions and metabolites.

  • Disruption of Membrane Potential: Interfering with vital cellular processes that rely on the electrochemical gradient across the membrane, such as ATP synthesis and nutrient transport.

  • Inhibition of Membrane-Bound Enzymes: The compound could interact with and inhibit the function of enzymes that are essential for cell wall synthesis or energy production.

Further studies, such as membrane potential assays and electron microscopy, would be necessary to validate this proposed mechanism.

VI. Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful drug discovery.

Antimicrobial_Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_safety Preliminary Safety Assessment cluster_mechanism Mechanism of Action Studies start 5-Chloro-2-hydroxy-4-methylbenzophenone synthesis Derivatization (e.g., Schiff Base Formation) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization disk_diffusion Kirby-Bauer Disk Diffusion characterization->disk_diffusion mic_determination Broth Microdilution (MIC) disk_diffusion->mic_determination Promising Hits cytotoxicity MTT Assay (Cytotoxicity) mic_determination->cytotoxicity mechanism Membrane Disruption Assays cytotoxicity->mechanism lead_optimization lead_optimization mechanism->lead_optimization Lead Optimization

Sources

Application Notes and Protocols for the Quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Chloro-2-hydroxy-4-methylbenzophenone

5-Chloro-2-hydroxy-4-methylbenzophenone is a substituted benzophenone that finds application in various industries, including pharmaceuticals and cosmetics, primarily for its UV-absorbing properties. The precise and accurate quantification of this compound is paramount for quality control, formulation stability, and safety assessments. This document provides a comprehensive guide to the analytical techniques for the quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are presented with the clarity and scientific integrity expected in a professional laboratory setting.

The chemical structure of 5-Chloro-2-hydroxy-4-methylbenzophenone is presented in Figure 1.

Figure 1. Chemical Structure of 5-Chloro-2-hydroxy-4-methylbenzophenone Molecular Formula: C₁₄H₁₁ClO₂[1] Molecular Weight: 246.69 g/mol [1]

This guide will delve into three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each section will provide a detailed protocol, an explanation of the underlying scientific principles, and guidance on data interpretation and validation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, offering high resolution and sensitivity.[2] For 5-Chloro-2-hydroxy-4-methylbenzophenone, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, leveraging the compound's moderate polarity for effective separation from matrix components.[2][3]

The causality behind employing RP-HPLC lies in the interaction between the analyte, the stationary phase, and the mobile phase. A non-polar stationary phase (typically C18) retains the moderately polar 5-Chloro-2-hydroxy-4-methylbenzophenone. The elution is then controlled by a polar mobile phase, with the organic modifier concentration being a critical parameter for achieving optimal retention and peak shape.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Extraction (e.g., cosmetic cream) Filtration Filtration (0.45 µm) SamplePrep->Filtration StandardPrep Standard Stock & Working Solutions StandardPrep->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample/Standard Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Calibration Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water (acidified with 0.1% phosphoric acid).[3] The ratio can be optimized, starting with a 70:30 (v/v) ACN:Water mixture for isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorbance of benzophenones, a wavelength of 285 nm is a suitable starting point.[4] A DAD can be used to scan for the optimal wavelength.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and ultrapure water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chloro-2-hydroxy-4-methylbenzophenone reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

3. Sample Preparation (Example: Cosmetic Cream):

  • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability and Validation:

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[5]

  • Accuracy and Precision: Perform recovery studies by spiking a placebo sample with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%, and the RSD for replicate preparations should be ≤ 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive and Specific Alternative

For volatile and thermally stable compounds, Gas Chromatography (GC) is a highly sensitive analytical technique.[2] When coupled with a Mass Spectrometer (MS), it provides excellent specificity, making it a powerful tool for identification and quantification. While 5-Chloro-2-hydroxy-4-methylbenzophenone is amenable to GC analysis, its hydroxyl group may lead to peak tailing. Derivatization can mitigate this, but a direct analysis is often possible with modern columns and injection techniques.

The principle of GC-MS involves vaporizing the sample, separating its components in a capillary column based on their boiling points and interactions with the stationary phase, and then detecting the eluted compounds with a mass spectrometer, which provides information about their mass-to-charge ratio.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Sample Extraction (e.g., liquid-liquid extraction) Derivatization Derivatization (Optional) SamplePrep->Derivatization StandardPrep Standard Stock & Working Solutions StandardPrep->Derivatization Injection Inject into GC Derivatization->Injection Prepared Sample/Standard Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Signal MassSpectrum Identify Mass Spectrum Chromatogram->MassSpectrum Quantification Quantify using Selected Ion Monitoring (SIM) MassSpectrum->Quantification

Caption: Workflow for GC-MS quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Reagent and Standard Preparation:

  • Reagents: GC-grade solvents such as hexane and acetone.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a suitable volatile solvent like acetone.

  • Working Standard Solutions: Dilute the stock solution with hexane to prepare a series of working standards (e.g., 0.1 to 10 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

  • For a liquid sample, take a known volume (e.g., 10 mL) and adjust the pH to be slightly acidic (pH ~5-6) to ensure the analyte is in its protonated form.

  • Add 5 mL of hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the hexane (upper) layer.

  • Repeat the extraction twice more with fresh hexane.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis.

4. Validation Parameters:

  • Validation should follow similar principles to HPLC, including linearity, accuracy, precision, LOD, and LOQ, with acceptance criteria adjusted for the specific application.

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone, particularly in simple matrices where interfering substances are minimal. The method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Benzophenone and its derivatives exhibit characteristic UV absorption spectra.[9] The presence of chromophores, such as the carbonyl group and the aromatic rings, results in strong absorbance in the UV region.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Analysis cluster_data Data Analysis SamplePrep Sample Dissolution & Dilution Absorbance Measure Absorbance at λmax SamplePrep->Absorbance StandardPrep Standard Stock & Working Solutions WavelengthScan Determine λmax StandardPrep->WavelengthScan WavelengthScan->Absorbance λmax Calibration Calibration Curve Absorbance->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed UV-Vis Spectrophotometry Protocol

1. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A suitable UV-grade solvent that dissolves the analyte and does not absorb in the region of interest (e.g., ethanol or methanol).

2. Reagent and Standard Preparation:

  • Reagents: Spectroscopic grade ethanol or methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 to 20 µg/mL.

3. Determination of Maximum Absorbance (λmax):

  • Scan a mid-range working standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). For substituted benzophenones, this is typically in the range of 280-330 nm.[9]

4. Quantitative Analysis:

  • Prepare a calibration curve by measuring the absorbance of each working standard solution at the predetermined λmax.

  • Plot absorbance versus concentration and perform a linear regression.

  • Prepare the sample solution by accurately weighing a known amount of the sample, dissolving it in the solvent, and diluting it to fall within the calibration range.

  • Measure the absorbance of the sample solution at λmax and determine its concentration from the calibration curve.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Absorption of UV-Vis radiation by the analyte.
Specificity High, especially with a DAD.Very high, based on both retention time and mass spectrum.Low, susceptible to interference from other absorbing compounds.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to ng range).
Sample Throughput Moderate.Moderate.High.
Instrumentation Cost Moderate to high.High.Low.
Typical LOD ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.5 - 2 µg/mL
Typical LOQ ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL~1.5 - 10 µg/mL

Note: LOD and LOQ values are estimates and will vary depending on the specific instrument, method, and matrix.

Conclusion

The quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone can be reliably achieved using HPLC, GC-MS, or UV-Vis spectrophotometry. HPLC offers a robust and high-resolution method suitable for routine quality control in various matrices. GC-MS provides unparalleled specificity and sensitivity, making it ideal for trace analysis and confirmatory testing. UV-Vis spectrophotometry serves as a rapid and economical screening tool for simpler sample types.

The selection of the most appropriate technique should be guided by a thorough consideration of the analytical objectives, sample characteristics, and regulatory requirements. The protocols provided in this guide are intended to serve as a starting point for method development and validation, and further optimization may be necessary to meet the specific needs of your laboratory.

References

  • SIELC Technologies. (2018, May 16). 5-Chloro-2-hydroxy-4-methylbenzophenone. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]

  • ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. Retrieved from [Link]

  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312.
  • Al-Saeed, F. A., & Al-Ghamdi, A. A. (2015). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 8(5), 685-692.
  • Kocijan, A., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • National Institutes of Health. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Retrieved from [Link]

  • MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2003). 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. Retrieved from [Link]

  • ResearchGate. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

  • Gumieniczek, A., et al. (2012). Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. The Scientific World Journal, 2012, 607383.
  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Chloro-2-Hydroxy-4-Methylbenzophenone 98.0%(GC). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 9(4), 629-637.
  • TSI Journals. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Natural Products: An Indian Journal, 9(10), 394-398.
  • Journal of Chemistry. (2015). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key benzophenone derivative. By understanding the reaction mechanisms and controlling critical parameters, you can significantly improve the yield and purity of your target compound.

The two primary synthetic routes to 5-Chloro-2-hydroxy-4-methylbenzophenone are the Fries rearrangement of 4-chloro-3-methylphenyl benzoate and the Friedel-Crafts acylation of 4-chloro-2-methylphenol. Both methods, while effective, are prone to the formation of isomeric and other byproducts. This guide provides detailed, in-a-question-and-answer format troubleshooting protocols to address these specific issues.

Section 1: Fries Rearrangement of 4-Chloro-3-methylphenyl Benzoate

The Fries rearrangement is a classic method for converting a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring. However, this migration can occur at two different positions, leading to isomeric impurities.

Frequently Asked Questions (FAQs)

Question 1: What are the primary side products when synthesizing 5-Chloro-2-hydroxy-4-methylbenzophenone via the Fries rearrangement?

Answer: The Fries rearrangement is an ortho, para-selective reaction.[3][4] In the case of 4-chloro-3-methylphenyl benzoate, the benzoyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring. The desired product, 5-Chloro-2-hydroxy-4-methylbenzophenone, is the result of migration to the ortho position relative to the hydroxyl group.

The primary side product is the isomeric para-rearrangement product, 3-Benzoyl-6-chloro-4-hydroxytoluene . The ratio of these two products is highly dependent on the reaction conditions, most notably the temperature.[2][5]

G

Compound Structure Type Notes
5-Chloro-2-hydroxy-4-methylbenzophenone(Image of structure)Desired ProductOrtho rearrangement product. Favored at higher temperatures.
3-Benzoyl-6-chloro-4-hydroxytoluene(Image of structure)Isomeric Side ProductPara rearrangement product. Favored at lower temperatures.[5]
4-Chloro-2-methylphenol(Image of structure)Hydrolysis ProductResults from the cleavage of the ester bond, often due to moisture.
Troubleshooting Guide

Problem 1: My reaction produces a low yield of the desired product and a high proportion of the para isomer.

  • Primary Cause: The reaction temperature is too low. The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures (typically < 60°C) kinetically favor the formation of the para product, while higher temperatures (typically > 100°C) thermodynamically favor the formation of the more stable ortho product, which can form an intramolecular hydrogen bond.[2][5]

  • Troubleshooting Steps:

    • Verify Thermometer Accuracy: Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture.

    • Increase Reaction Temperature: Gradually increase the reaction temperature. A common temperature for favoring the ortho product is around 140°C when the reaction is run neat (without solvent).[6]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the ratio of ortho to para products at different temperatures to find the optimal condition for your setup.

    • Consider Solvent Effects: The use of a non-polar solvent can also favor the formation of the ortho-substituted product.[2]

Problem 2: Significant amount of unreacted starting material (4-chloro-3-methylphenyl benzoate) remains after the reaction.

  • Primary Cause: This issue typically points to an inactive or insufficient amount of the Lewis acid catalyst (AlCl₃). Aluminum chloride is extremely hygroscopic, and any exposure to moisture will deactivate it.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Use Fresh Catalyst: Use a fresh, unopened bottle of anhydrous aluminum chloride. If the catalyst appears clumpy or discolored, it has likely been compromised by moisture.

    • Sufficient Catalyst Loading: The Fries rearrangement requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with both the starting ester and the final hydroxyketone product.[3] Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often recommended.

    • Increase Reaction Time/Temperature: If conditions are anhydrous and the catalyst is active, insufficient reaction time or a temperature that is too low could be the cause. Monitor the reaction via TLC until the starting material spot disappears.

Section 2: Friedel-Crafts Acylation of 4-Chloro-2-methylphenol

This alternative route involves the direct acylation of the 4-chloro-2-methylphenol ring with benzoyl chloride, using a Lewis acid catalyst.[8] The success of this electrophilic aromatic substitution reaction depends on the directing effects of the substituents already on the phenol ring.

Frequently Asked Questions (FAQs)

Question 2: What side products can be expected from the Friedel-Crafts acylation of 4-chloro-2-methylphenol?

Answer: The regioselectivity is determined by the three substituents on the phenol ring:

  • Hydroxyl (-OH) group: A powerful activating, ortho, para-director.

  • Methyl (-CH₃) group: A weakly activating, ortho, para-director.[9]

  • Chloro (-Cl) group: A deactivating, ortho, para-director.

The hydroxyl group's strong activating and directing effect will dominate, primarily directing the incoming benzoyl group to the positions ortho to it. One of these positions is already occupied by the methyl group. The other ortho position is the target for forming 5-Chloro-2-hydroxy-4-methylbenzophenone.

However, side reactions can still occur:

  • Isomeric Acylation: Acylation can occur at the position ortho to the methyl group and para to the hydroxyl group, yielding the same isomer seen in the Fries rearrangement (3-Benzoyl-6-chloro-4-hydroxytoluene).

  • O-Acylation: The reaction can occur on the phenolic oxygen, forming the ester 4-chloro-2-methylphenyl benzoate. This is essentially the reverse of the Fries rearrangement and can be a significant side reaction if conditions are not optimized for C-acylation.[10]

  • Polyacylation: Although the product is deactivated compared to the starting material, which usually prevents a second substitution in Friedel-Crafts acylations, highly activating substrates can sometimes undergo polyacylation.[7][11]

G

Troubleshooting Guide

Problem 1: My final product is a complex mixture with multiple spots on a TLC plate.

  • Primary Cause: Poor regioselectivity or the occurrence of multiple side reactions. This can be due to an inappropriate choice of solvent, temperature, or Lewis acid.

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Consider using a less polar solvent like dichlorobenzene or nitrobenzene, but be mindful of potential side reactions with the solvent itself.

    • Temperature Control: Run the reaction at the lowest feasible temperature.[7] Add the benzoyl chloride slowly and with efficient cooling to prevent temperature spikes that can lead to side reactions and decomposition.

    • Milder Lewis Acid: If AlCl₃ proves too reactive and unselective, consider a milder Lewis acid such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).

Problem 2: The reaction mixture turns dark and tarry, resulting in a very low yield of identifiable product.

  • Primary Cause: This is often a sign of decomposition or polymerization, usually caused by excessively high reaction temperatures.[7] Phenols are sensitive and can degrade under harsh Lewis acid conditions at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain careful and consistent temperature control throughout the addition of reagents and the reaction period. An ice bath is recommended during the initial addition.

    • Ensure Purity of Reagents: Use purified starting materials. Impurities in the 4-chloro-2-methylphenol or benzoyl chloride can act as catalysts for polymerization.

    • Reverse Addition: Consider adding the phenol and Lewis acid mixture to the benzoyl chloride (reverse addition) to maintain a low concentration of the reactive phenol and minimize polymerization.

Section 3: Purification and Characterization

Regardless of the synthetic route, a robust purification strategy is essential to isolate the desired 5-Chloro-2-hydroxy-4-methylbenzophenone from its isomers and other byproducts.

Frequently Asked Questions (FAQs)

Question 3: What is the most effective method to separate 5-Chloro-2-hydroxy-4-methylbenzophenone from its para-isomer?

Answer: The separation of ortho and para isomers can be challenging due to their similar chemical properties.

  • Recrystallization: This is the most common and cost-effective method for purification.[12] The two isomers may have different solubilities in certain solvent systems. A systematic screening of solvents (e.g., toluene, ethanol, hexane/ethyl acetate mixtures) is recommended to find conditions where the desired ortho isomer preferentially crystallizes.

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography is a reliable alternative.[7] A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes and ethyl acetate) can effectively separate the isomers.

  • Acidic Wash: Some purification protocols for hydroxybenzophenones involve dissolving the crude product in a solvent and washing with an aqueous acidic solution, which can help remove certain impurities before recrystallization.[13]

Experimental Protocols

Protocol 1: General Recrystallization of Crude Product

This is a general guideline; the optimal solvent must be determined experimentally.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene) until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method can be used to assess the purity of the final product and the ratio of isomers in the crude mixture.[14]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v). For MS compatibility, replace phosphoric acid with formic acid.[14]
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Column Temperature 25°C
References
  • CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • Ajac-chem.com - Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]

  • SIELC Technologies - 5-Chloro-2-hydroxy-4-methylbenzophenone. [Link]

  • Organic Chemistry Portal - Fries Rearrangement. [Link]

  • National Center for Biotechnology Information - Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • TSI Journals - Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. [Link]

  • ResearchGate - The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [Link]

  • Organic Chemistry Portal - Friedel-Crafts Acylation. [Link]

  • Aakash Institute - Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Patsnap - Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
  • PubChem - 2-Hydroxy-4-methoxy-4'-methylbenzophenone. [Link]

  • Chemistry LibreTexts - Friedel-Crafts Reactions. [Link]

  • Chemguide - friedel-crafts reactions of benzene and methylbenzene. [Link]

  • PureSynth - 5-Chloro-2-Hydroxy-4-Methylbenzophenone 98.0%(GC). [Link]

  • Electrochemical Society - Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. [Link]

  • European Patent Office - Process for the prepar
  • Google Patents - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • BYJU'S - What is the Fries Rearrangement Reaction? [Link]

  • Google Patents - Purific

Sources

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you troubleshoot common issues and optimize your reaction yields. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during this synthesis, which typically proceeds via a Friedel-Crafts acylation or a related pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction shows little to no conversion of the starting materials. What are the most likely causes?

This is a common issue in Friedel-Crafts acylation reactions, which are notoriously sensitive to reaction conditions. The primary culprits are typically related to the catalyst and the reaction environment.

  • Cause 1: Inactive Lewis Acid Catalyst. The most common catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze and deactivate it, halting the reaction.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Use a fresh, unopened container of AlCl₃ or a freshly sublimed batch for best results. Always handle the catalyst quickly in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Cause 2: Insufficient Catalyst Stoichiometry. The hydroxyl group on the phenol starting material is a Lewis base and will coordinate with the AlCl₃ catalyst. The resulting product, a hydroxybenzophenone, also forms a stable complex with AlCl₃.[1] This means the catalyst is not truly "catalytic" but is consumed as the reaction progresses.

    • Solution: A stoichiometric excess of the Lewis acid is required. Typically, 2.2 to 2.5 equivalents of AlCl₃ are used relative to the limiting reagent (the phenol or the acylating agent). This ensures enough free catalyst is available to activate the acylating agent and drive the reaction to completion.

  • Cause 3: Low Reaction Temperature. While controlling the temperature to prevent side reactions is crucial, an excessively low temperature may prevent the reaction from overcoming its activation energy.[2]

    • Solution: Most Friedel-Crafts acylations require an initial cooling phase (0-5 °C) during the addition of reagents to control the initial exothermic reaction, followed by a period of warming to room temperature or gentle heating (e.g., 40-70 °C) to ensure completion.[3] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

Q2: I've isolated a product, but my yield is very low and I see multiple spots on my TLC plate. What's happening?

The formation of multiple products points towards side reactions or issues with regioselectivity. The substitution pattern of your starting phenol (4-chloro-3-methylphenol) is key here.

  • Cause 1: Isomer Formation. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The chloro group is an ortho-, para-director but is also deactivating. The acylation is expected to occur ortho to the powerful hydroxyl directing group. However, some acylation may occur at other positions, leading to isomeric byproducts.

  • Cause 2: Fries Rearrangement. If the reaction is run at too high a temperature or for too long, a competing reaction can occur. First, the phenol can be acylated at the hydroxyl group to form a phenyl ester. This ester can then undergo a Lewis-acid-catalyzed Fries rearrangement to yield the desired hydroxybenzophenone, but it can also lead to a mixture of ortho and para isomers.[4]

    • Solution: Strict temperature control is critical. Add the acylating agent (e.g., benzoyl chloride) slowly to the cooled mixture of the phenol and AlCl₃ in the solvent.[5] Maintaining a temperature between 0-10 °C during addition minimizes the initial formation of the phenyl ester and subsequent uncontrolled rearrangement.[6] After addition, allowing the reaction to slowly warm to room temperature is often sufficient for completion.

  • Cause 3: Di-acylation. While the first acyl group is deactivating and generally prevents a second acylation, highly activated rings can sometimes undergo polyacylation.[7] Given the presence of two activating groups (-OH and -CH₃), this is a possibility, though less likely than isomer formation.

    • Solution: Use a molar ratio of the acylating agent to the phenol of approximately 1:1 or a slight excess of the phenol. This minimizes the chance of a second acylation event.

Q3: My reaction seems to have worked based on TLC, but I lose most of my product during the workup and purification. How can I improve my isolated yield?

Product loss during workup is often due to improper quenching, extraction, or purification techniques. The phenolic nature of the product requires careful pH control.

  • Cause 1: Incomplete Hydrolysis of the Product-Catalyst Complex. The final product is complexed with AlCl₃. This complex must be hydrolyzed to liberate the free hydroxybenzophenone.

    • Solution: The workup typically involves slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[5] The ice controls the highly exothermic hydrolysis, while the acid ensures the aluminum salts remain soluble as Al(OH)₃ is amphoteric and can precipitate at neutral pH, trapping your product.

  • Cause 2: Product Loss During Extraction. 5-Chloro-2-hydroxy-4-methylbenzophenone is a phenol and is therefore acidic. Washing the organic layer with a strong base (like 10% NaOH) will convert it to the corresponding phenoxide salt, which is water-soluble. This can be used for purification but can also lead to accidental loss of product into the aqueous layer if not done intentionally.

    • Solution for Purification: An acid-base extraction can be an effective purification step. After the initial workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild base like a saturated sodium bicarbonate solution to remove any carboxylic acid byproducts. Then, extract with a dilute (e.g., 1-2 M) NaOH solution to move your phenolic product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, and finally, the aqueous layer is re-acidified (e.g., with 2N HCl) to precipitate the purified product.[4]

  • Cause 3: Inefficient Crystallization. The choice of solvent for recrystallization is critical for obtaining a high yield of pure product.

    • Solution: A common and effective method is recrystallization from an ethanol/water mixture.[4] Dissolve the crude solid in a minimum amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Then, allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Visualized Experimental and Troubleshooting Workflows

The following diagrams illustrate the standard experimental procedure and a logical approach to troubleshooting common issues.

Standard Synthesis Workflow

G cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_glass Oven/Flame-Dry Glassware prep_reagents Use Anhydrous Solvents & Fresh AlCl₃ setup Charge Phenol, Solvent, & AlCl₃ under N₂ prep_reagents->setup cool Cool to 0-5 °C setup->cool add Slowly Add Benzoyl Chloride cool->add react Warm to RT / Gentle Heat (Monitor by TLC) add->react quench Quench in Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash evaporate Evaporate Solvent wash->evaporate purify_method Recrystallization (e.g., Ethanol/Water) or Column Chromatography evaporate->purify_method

Caption: A standard workflow for Friedel-Crafts acylation synthesis.

Troubleshooting Logic Flow

G cluster_diagnosis Diagnosis cluster_cause1 Potential Causes cluster_cause2 Potential Causes cluster_cause3 Potential Causes cluster_solution1 Solutions cluster_solution2 Solutions cluster_solution3 Solutions start Low Yield Observed no_product No/Low Conversion (Check TLC of crude) start->no_product multi_products Multiple Products (Check TLC/NMR of crude) start->multi_products low_isolated Good Conversion, Low Isolated Yield start->low_isolated cause_cat Inactive/Insufficient Catalyst no_product->cause_cat cause_cond Incorrect Temp. no_product->cause_cond cause_reagents Wet Reagents/ Solvents no_product->cause_reagents cause_iso Isomer Formation multi_products->cause_iso cause_fries Fries Rearrangement multi_products->cause_fries cause_poly Poly-acylation multi_products->cause_poly cause_workup Poor Quench/ Hydrolysis low_isolated->cause_workup cause_extract Extraction Loss (Incorrect pH) low_isolated->cause_extract cause_purify Inefficient Purification low_isolated->cause_purify sol_cat Use >2.2 eq. Fresh AlCl₃ cause_cat->sol_cat sol_cond Optimize Temp. Profile cause_cond->sol_cond sol_reagents Ensure Anhydrous Conditions cause_reagents->sol_reagents sol_iso Strict Temp. Control (0-10 °C during addition) cause_iso->sol_iso cause_fries->sol_iso sol_stoich Use 1:1 Stoichiometry cause_poly->sol_stoich sol_workup Quench in Ice/HCl cause_workup->sol_workup sol_extract Optimize Acid-Base Extraction cause_extract->sol_extract sol_purify Optimize Recrystallization Solvent System cause_purify->sol_purify

Caption: A logical flowchart for troubleshooting low yield issues.

Data & Protocols at a Glance

For ease of reference, the following table summarizes key quantitative parameters and troubleshooting pathways.

Parameter / Issue Standard Protocol / Value Common Problem Troubleshooting Action
Catalyst Stoichiometry 2.2 - 2.5 molar equivalents (vs. phenol)Reaction stalls; low conversionIncrease AlCl₃ to >2.2 eq.; use fresh, high-purity AlCl₃.
Reagent Stoichiometry ~1:1 molar ratio (Phenol:Acyl Chloride)Polyacylation byproductsEnsure acyl chloride is the limiting reagent or use a slight excess of phenol.
Addition Temperature 0 - 10 °CFormation of isomers, tarry byproductsMaintain slow addition rate and efficient cooling to keep the internal temperature below 10 °C.[6]
Reaction Temperature Warm to RT or gentle heat (40-70 °C)Incomplete reactionAfter addition, allow the reaction to proceed at a slightly elevated temperature; monitor completion with TLC.[3]
Workup Quench Slow addition to ice/conc. HClEmulsion formation; product trapped in solid Al(OH)₃Ensure sufficient acid is used to keep aluminum salts dissolved; stir vigorously during quench.[5]
Purification Recrystallization (Ethanol/Water)Oily product; poor recoveryTest different solvent systems (e.g., hexane/ethyl acetate, toluene). Consider column chromatography if isomers are present.[3]

References

  • Process for the preparation of 4-hydroxybenzophenones. European Patent Office.

  • Process for preparing high-pure 4-hydroxybenzophenone. Google Patents.

  • 5-Chloro-2-hydroxy-4-methylbenzophenone. SIELC Technologies. Link

  • Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. TSI Journals. Link

  • 5-Chloro-2-hydroxy-4-methylbenzophenone. ChemScene. Link

  • Benzophenone. Organic Syntheses Procedure. Link

  • Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem. Link

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Link

  • Application and Preparation of Benzophenone. ChemicalBook. Link

  • Process for the preparation of benzophenone derivatives. Google Patents.

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Link

  • Purification of hydroxybenzophenones. Google Patents.

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Link

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. Link

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Link

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. Link

  • Synthesis of 5-chloro-2-methylbenzophenone. PrepChem.com. Link

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Surecom. Link

Sources

Friedel-Crafts Acylation Technical Support Center: A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this cornerstone of C-C bond formation. Here, we move beyond textbook descriptions to address the practical challenges and nuances of this powerful reaction, with a focus on preventing unwanted byproduct formation and maximizing the yield of your desired acylated product. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Understanding the Landscape: Why Byproducts Form in Friedel-Crafts Acylation

The Friedel-Crafts acylation is renowned for its reliability, particularly when compared to its alkylation counterpart. The introduction of an acyl group deactivates the aromatic ring, significantly reducing the likelihood of polyacylation.[1][2] Furthermore, the resonance-stabilized acylium ion electrophile is not susceptible to the carbocation rearrangements that often plague Friedel-Crafts alkylations.[2]

However, the reaction is not without its complexities. Byproduct formation can and does occur, often manifesting as a mixture of constitutional isomers or, in specific cases, undesired secondary reaction products. The key to a successful acylation lies in meticulous control over reaction parameters and a thorough understanding of the substrate's electronic and steric properties.

This guide is structured as a series of frequently asked questions (FAQs) that directly tackle the common issues encountered in the lab. We will explore the "why" behind each problem and provide actionable, step-by-step solutions.

Troubleshooting Guide & FAQs

Issue 1: Formation of Multiple Isomeric Products

Q1: I am getting a mixture of ortho and para isomers in my acylation reaction. How can I improve the regioselectivity and favor the para product?

A1: The formation of both ortho and para isomers is a common outcome when acylating a monosubstituted benzene ring with an activating, ortho-, para-directing group. The ratio of these isomers is influenced by a delicate interplay of electronic and steric factors. Here’s how to dissect and control this:

  • The Causality: Activating groups (e.g., -CH₃, -OCH₃) donate electron density to the aromatic ring, preferentially at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack. While electronic effects often favor the two ortho positions and one para position, steric hindrance from the existing substituent can significantly impede the approach of the bulky acylium ion to the ortho positions. This steric clash is often the deciding factor that favors para substitution.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Lowering the temperature can enhance selectivity. The transition state leading to the sterically less hindered para product often has a lower activation energy. Running the reaction at 0 °C or even -20 °C can significantly increase the proportion of the para isomer.

    • Solvent Selection: The polarity of the solvent can influence the product ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the kinetic product. In some cases, as with the acylation of naphthalene, non-polar solvents favor the alpha (kinetic) product, while polar solvents like nitrobenzene can lead to the more thermodynamically stable beta product through a reversible reaction mechanism.[3]

    • Choice of Acylating Agent and Catalyst: Increasing the steric bulk of either the acylating agent or the Lewis acid-acylating agent complex can further disfavor substitution at the ortho position. For instance, using a bulkier acyl chloride or a Lewis acid that forms a larger complex can enhance para selectivity.

ParameterRecommendation for Higher para-SelectivityRationale
Temperature Decrease (e.g., 0 °C to -20 °C)Favors the product with the lower activation energy (less steric hindrance).
Solvent Use less polar solvents (e.g., CS₂, CH₂Cl₂)Can influence the kinetic vs. thermodynamic product distribution.[3]
Reagents Consider a bulkier acylating agent or Lewis acidIncreases steric hindrance at the ortho position.
Issue 2: Unexpected "Polyacylation" and Reactions with Highly Activated Substrates

Q2: I was taught that polyacylation is not an issue in Friedel-Crafts acylation. However, with my highly activated substrate (e.g., anisole, phenol), I am observing what appears to be multiple products. What is happening?

A2: You are correct that polyacylation, in the sense of adding a second acyl group to the already acylated ring, is highly unfavorable due to the deactivating nature of the ketone product.[1][2] However, with highly activated substrates, other side reactions can occur, leading to a complex product mixture that might be misinterpreted as polyacylation.

  • The Causality:

    • O-Acylation: Phenols and anilines possess nucleophilic heteroatoms (oxygen and nitrogen, respectively). In the presence of an acylating agent, these groups can be acylated faster than the aromatic ring, leading to the formation of esters or amides as byproducts. This reaction consumes your acylating agent and deactivates the ring even further towards the desired C-acylation.

    • Lewis Acid Interaction: The lone pairs on the oxygen of anisole or the hydroxyl group of phenol can coordinate strongly with the Lewis acid catalyst. This can de-activate the ring or, in some cases, lead to cleavage of the ether or phenol group, generating additional byproducts.

    • Fries Rearrangement: If O-acylation of a phenol occurs, the resulting aryl ester can undergo a Lewis acid-catalyzed Fries rearrangement to yield ortho- and para-hydroxyaryl ketones. This is a separate reaction pathway that can complicate your product mixture.

  • Troubleshooting & Optimization:

    • Protecting Groups: For phenols and anilines, it is often essential to protect the hydroxyl or amino group before performing the Friedel-Crafts acylation. For example, a hydroxyl group can be converted to a more robust ether (e.g., a methyl ether, as in anisole) that is less prone to cleavage under reaction conditions.

    • Milder Lewis Acids: For highly activated substrates, strong Lewis acids like AlCl₃ can be too reactive. Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or even solid acid catalysts.[1]

    • Stoichiometry of the Lewis Acid: With substrates containing heteroatoms that can coordinate to the Lewis acid, more than a stoichiometric amount of the catalyst may be required to ensure enough is available to activate the acylating agent.

    • Control of Reaction Conditions: Use lower temperatures and shorter reaction times to minimize side reactions.

Issue 3: Low or No Yield

Q3: My Friedel-Crafts acylation is giving a very low yield, or in some cases, no product at all. What are the likely causes?

A3: A low or zero yield in a Friedel-Crafts acylation typically points to one of three main areas: catalyst deactivation, substrate incompatibility, or improper reaction setup and workup.

  • The Causality & Troubleshooting:

    • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any trace of water in your reagents or glassware will react with the catalyst, rendering it inactive.

      • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids.

    • Substrate Incompatibility:

      • Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) are too deactivated to undergo Friedel-Crafts acylation.[4] The reaction will simply not proceed.

      • Amines: Aromatic amines (-NH₂, -NHR, -NR₂) are problematic because the basic nitrogen atom coordinates strongly with the Lewis acid catalyst, forming a complex that deactivates the ring to an even greater extent than a nitro group.[4]

      • Solution: If your substrate is deactivated, you may need to consider an alternative synthetic route. For anilines, the amino group must be protected (e.g., by acylation to form an amide) before attempting the Friedel-Crafts reaction.

    • Insufficient Catalyst: The ketone product of the acylation forms a stable complex with the Lewis acid.[5] This complexation means that the Lewis acid is not truly a catalyst in the strictest sense and is consumed during the reaction.

      • Solution: A stoichiometric amount (or even a slight excess, e.g., 1.1 equivalents) of the Lewis acid is typically required.

    • Improper Workup: The product-catalyst complex must be hydrolyzed to liberate the desired ketone.

      • Solution: A proper aqueous workup, typically by carefully pouring the reaction mixture into a mixture of ice and concentrated acid (like HCl), is crucial.[6] This protonates the complex and breaks it apart, allowing for the extraction of the organic product.[6]

G start Low/No Yield Observed check_reagents 1. Check Reagents & Conditions start->check_reagents anhydrous Are conditions strictly anhydrous? check_reagents->anhydrous check_substrate 2. Evaluate Substrate deactivated Is the aromatic ring strongly deactivated? check_substrate->deactivated check_catalyst 3. Verify Catalyst Stoichiometry stoichiometry Is at least a stoichiometric amount of Lewis acid used? check_catalyst->stoichiometry check_workup 4. Review Workup Procedure hydrolysis Was the reaction quenched with acid/ice? check_workup->hydrolysis anhydrous->check_substrate Yes failure Re-evaluate Synthetic Route anhydrous->failure No (Dry all components) amine Does the substrate contain an unprotected amine? deactivated->amine No deactivated->failure Yes amine->check_catalyst No amine->failure Yes (Protect amine) stoichiometry->check_workup Yes stoichiometry->failure No (Increase amount) success Yield Improved hydrolysis->success Yes hydrolysis->failure No (Perform proper hydrolysis)

Caption: A logical workflow for diagnosing the cause of low yields in Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: General Procedure for a Regioselective Friedel-Crafts Acylation of Toluene

This protocol aims to maximize the yield of p-methylacetophenone.

  • Glassware and Reagent Preparation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

    • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂, 100 mL).

  • Reaction Setup:

    • Cool the flask to 0 °C in an ice-water bath.

    • In the dropping funnel, prepare a solution of toluene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL).

  • Reaction Execution:

    • Add the solution from the dropping funnel to the stirred suspension of AlCl₃ dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Prepare a beaker with crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).[6]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography to isolate the p-methylacetophenone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware mix_catalyst Charge Lewis Acid & Solvent prep_glass->mix_catalyst prep_reagents Use Anhydrous Reagents prep_reagents->mix_catalyst cool Cool to 0 °C mix_catalyst->cool add_reagents Slowly Add Arene & Acyl Halide cool->add_reagents stir Stir at Low Temp add_reagents->stir quench Quench with Ice/Acid stir->quench extract Extract Product quench->extract purify Purify (Distillation/Chromatography) extract->purify

Caption: A streamlined workflow from preparation to purification for a typical Friedel-Crafts acylation.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]

  • Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

Technical Support Center: Identifying Impurities in 5-Chloro-2-hydroxy-4-methylbenzophenone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-hydroxy-4-methylbenzophenone and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities using mass spectrometry. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 5-Chloro-2-hydroxy-4-methylbenzophenone and what are the common adducts I should look for in ESI-MS?

A1: The molecular formula for 5-Chloro-2-hydroxy-4-methylbenzophenone is C₁₄H₁₁ClO₂.[1] Its monoisotopic molecular weight is approximately 246.04 g/mol .[1][2] In electrospray ionization mass spectrometry (ESI-MS), you will primarily observe the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. However, the formation of other adducts is common and can provide valuable confirmatory information. It is crucial to recognize these to avoid misinterpretation of your data.

  • Positive Ion Mode: Look for the protonated molecule at m/z 247.05. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are also frequently observed, especially if there are trace amounts of these salts in your sample or mobile phase.[3] These will appear at m/z 269.03 and m/z 285.00, respectively. Adducts with common HPLC solvents like acetonitrile [M+CH₃CN+H]⁺ (m/z 288.08) and methanol [M+CH₃OH+H]⁺ (m/z 279.08) can also be present.[4][5]

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ will be observed at m/z 245.03. Adducts with formate [M+HCOO]⁻ (m/z 291.03) or acetate [M+CH₃COO]⁻ (m/z 305.05) are common if these are used as mobile phase modifiers.[4]

Table 1: Common Adducts of 5-Chloro-2-hydroxy-4-methylbenzophenone in ESI-MS

Adduct IonNominal Adduct MassCalculated m/z (Positive Mode)Calculated m/z (Negative Mode)
[M+H]⁺M+1247.05-
[M+Na]⁺M+23269.03-
[M+K]⁺M+39285.00-
[M+NH₄]⁺M+18264.08-
[M-H]⁻M-1-245.03
[M+Cl]⁻M+35-281.01
[M+HCOO]⁻M+45-291.03
[M+CH₃COO]⁻M+59-305.05

Note: Calculated m/z values are based on the monoisotopic mass of the most abundant isotopes.

Q2: My mass spectrum shows a pair of peaks with a 2 m/z unit difference and an intensity ratio of approximately 3:1. What does this signify?

A2: This isotopic pattern is a hallmark of a chlorine-containing compound.[6] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in the characteristic ~3:1 intensity ratio for the M and M+2 peaks.[6] When analyzing 5-Chloro-2-hydroxy-4-methylbenzophenone or its chlorine-containing impurities, you should always look for this signature to confirm the presence of chlorine in the detected ion.

Q3: What are the likely process-related impurities I should be aware of when analyzing 5-Chloro-2-hydroxy-4-methylbenzophenone?

A3: Process-related impurities can arise from starting materials, intermediates, or by-products of the synthesis. A common synthetic route involves the Friedel-Crafts acylation of a substituted phenol with a benzoyl chloride derivative.[7][8] Potential impurities could include:

  • Unreacted Starting Materials: Such as 4-chloro-3-methylphenol and benzoyl chloride.

  • Isomeric By-products: Acylation could potentially occur at different positions on the phenol ring, leading to isomeric impurities.

  • Over-acylated Products: Reaction of a second benzoyl group with the product.

  • Residual Solvents and Reagents: Such as aluminum chloride or solvents used in the reaction and purification steps.[9]

High-resolution mass spectrometry (HRMS) is invaluable for proposing elemental compositions for these unknown impurities, which is a critical step in their identification.[10]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the mass spectrometric analysis of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Issue 1: Poor Signal Intensity or No Signal Detected

Potential Cause & Explanation Troubleshooting Steps
Inappropriate Ionization Mode: The phenolic hydroxyl group and the carboxylic acid-like nature of the enol form make this compound amenable to both positive and negative ionization. However, one mode may be significantly more sensitive than the other.1. Analyze the sample in both positive and negative ion modes to determine the optimal polarity. 2. For negative mode, ensure the mobile phase pH is suitable to deprotonate the analyte.
Suboptimal Sample Concentration: If the sample is too dilute, the signal may be indistinguishable from baseline noise. Conversely, if it is too concentrated, ion suppression can occur, leading to a weaker signal.[11]1. Prepare a dilution series of your sample to determine the optimal concentration range. 2. If ion suppression is suspected, dilute the sample and re-inject.
Instrument Not Tuned or Calibrated: Mass spectrometers require regular tuning and calibration to ensure optimal performance and mass accuracy.[11]1. Perform the manufacturer's recommended tuning and calibration procedures.[12] 2. Ensure the calibration is performed across the mass range of interest.

Issue 2: Inconsistent Retention Times and Peak Shapes in LC-MS

Potential Cause & Explanation Troubleshooting Steps
Improper Mobile Phase Composition: The choice of mobile phase, including organic solvent and additives, significantly impacts chromatographic separation. For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred over non-volatile ones like phosphoric acid.[13]1. Ensure the mobile phase is well-mixed and degassed. 2. If using a gradient, ensure the gradient profile is appropriate for the analytes. 3. Replace non-volatile mobile phase additives with MS-compatible alternatives.[13]
Column Degradation or Contamination: Over time, HPLC columns can degrade or become contaminated, leading to poor peak shape and shifting retention times.1. Flush the column with a strong solvent to remove potential contaminants. 2. If the problem persists, replace the column with a new one of the same type.
Sample Stability Issues: The analyte may be degrading in the sample vial over time.[14]1. Prepare fresh samples immediately before analysis. 2. If degradation is suspected, investigate the stability of the analyte under the storage and analysis conditions.

Issue 3: Identification of Unknown Peaks (Potential Impurities)

Potential Cause & Explanation Troubleshooting Steps
Presence of Contaminants: Unknown peaks may not be impurities but rather contaminants from solvents, glassware, or the instrument itself. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).1. Analyze a blank injection (mobile phase only) to identify background ions.[15] 2. Use high-purity solvents and clean glassware.
In-source Fragmentation: The analyte may be fragmenting in the ion source of the mass spectrometer, leading to the appearance of additional peaks.1. Reduce the cone voltage or fragmentor voltage in the ion source to minimize in-source fragmentation. 2. Compare the spectra at different source energies to identify fragments.
Unidentified Impurities: The peaks may be genuine impurities from the synthesis or degradation of the parent compound.1. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition of the unknown peaks.[10][16] 2. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the impurities.[17] These fragmentation patterns can be compared to that of the parent compound to elucidate the structure of the impurity.
III. Experimental Protocols & Data Interpretation

Protocol 1: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the 5-Chloro-2-hydroxy-4-methylbenzophenone sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Protocol 2: Generic LC-MS Method for Impurity Profiling

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90-10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive and Negative.

  • Scan Range: m/z 100-1000.

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for the specific instrument and analyte.

Interpreting Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[10] By isolating a specific ion and fragmenting it, you can gain insights into its chemical structure. For 5-Chloro-2-hydroxy-4-methylbenzophenone, key fragmentations would involve the cleavage of the bonds around the central carbonyl group.

  • Expected Fragments: Common fragmentation pathways for benzophenones involve cleavage of the C-C bonds adjacent to the carbonyl group.[18] For the protonated molecule [M+H]⁺ of 5-Chloro-2-hydroxy-4-methylbenzophenone, one would expect to see fragments corresponding to the loss of the chloromethylphenyl group or the phenyl group. The presence of the chlorine isotope pattern in a fragment ion can help in its assignment. For instance, the loss of a neutral benzene molecule would result in a fragment ion containing the chloro-hydroxy-methyl-benzoyl moiety, which would still exhibit the characteristic 3:1 isotope pattern.

IV. Visualizations

Workflow for Impurity Identification

Impurity Identification Workflow cluster_0 Sample Analysis cluster_1 Data Processing & Initial Assessment cluster_2 Structural Elucidation cluster_3 Confirmation Sample Sample of 5-Chloro-2-hydroxy-4-methylbenzophenone LCMS LC-MS Analysis (Full Scan) Sample->LCMS Inject Chromatogram Total Ion Chromatogram (TIC) LCMS->Chromatogram Unknown_Peak Identify Unknown Peak(s) Chromatogram->Unknown_Peak Accurate_Mass Determine Accurate Mass (HRMS) Unknown_Peak->Accurate_Mass Elemental_Comp Propose Elemental Composition Accurate_Mass->Elemental_Comp MSMS Perform MS/MS Analysis Elemental_Comp->MSMS Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Structure Propose Impurity Structure Fragmentation->Structure Standard Synthesize or Procure Reference Standard Structure->Standard Confirmation Confirm Structure by Comparing Retention Time and MS/MS Spectra Standard->Confirmation

Caption: A typical workflow for the identification and structural elucidation of impurities using LC-HRMS.

Proposed Fragmentation of [M+H]⁺ of 5-Chloro-2-hydroxy-4-methylbenzophenone

Fragmentation Pathway Parent [C₁₄H₁₂ClO₂]⁺ m/z 247.05 Frag1 [C₇H₆ClO]⁺ m/z 141.01 Parent->Frag1 - C₇H₆O Frag2 [C₇H₅O]⁺ m/z 105.03 Parent->Frag2 - C₇H₆Cl

Caption: Proposed major fragmentation pathways for the protonated molecule of 5-Chloro-2-hydroxy-4-methylbenzophenone.

References

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Retrieved from [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, variants of which exhibit a wide array of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] The introduction of halogen atoms and other substituents to the benzophenone core can significantly modulate its biological profile, a classic strategy in drug design to enhance potency and refine pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of 5-Chloro-2-hydroxy-4-methylbenzophenone against a backdrop of related halogenated benzophenones, offering insights into their structure-activity relationships and potential therapeutic applications.

Introduction to Halogenated Benzophenones

Benzophenones are characterized by a diaryl ketone core. Their biological versatility stems from the ability of the two aromatic rings to be functionalized with various substituents.[2] Halogenation, in particular, is a key modification that can influence a molecule's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its interaction with biological targets.[3] The presence of a hydroxyl group, as seen in 5-Chloro-2-hydroxy-4-methylbenzophenone, can also play a crucial role in activity, often by participating in hydrogen bonding with target proteins.

This guide will delve into the known biological activities of 5-Chloro-2-hydroxy-4-methylbenzophenone and its analogues, with a focus on antimicrobial, antifungal, and cytotoxic properties. We will explore the underlying mechanisms of action and provide detailed experimental protocols for the assays discussed.

Comparative Biological Activity

While direct comparative studies profiling 5-Chloro-2-hydroxy-4-methylbenzophenone across a range of biological assays are not extensively documented in publicly available literature, we can infer its potential activity by examining structurally similar compounds and general principles of structure-activity relationships for halogenated phenols and benzophenones.

Antimicrobial Activity

The antimicrobial potential of phenolic compounds is well-established, and halogenation can further enhance this activity. The proposed mechanism often involves the disruption of microbial cell membranes.[4][5] The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6][7]

Table 1: Antimicrobial Activity of Selected Halogenated Phenolic Compounds

Compound/ClassOrganism(s)Activity (MIC/Other)Reference(s)
Halogenated PhenolsS. aureus, E. coli, P. aeruginosa, E. faecalisActivity correlates with lipophilicity and H-bond acidity[3][10]
2,4,6-triiodophenolS. aureus, MRSA, V. parahaemolyticus, E. coli, C. albicansMIC = 5 µg/mL against S. aureus[11]
DepsidesGram-positive and Gram-negative bacteria, MRSABroad-spectrum activity[9]
Salicylic AcidBacteriaMIC = 250-500 µg/mL[12]
Antifungal Activity

Similar to their antibacterial action, the antifungal activity of halogenated phenols is often attributed to cell membrane disruption.[13] Some phenolic compounds, such as terpenoid phenols, have been shown to disrupt calcium homeostasis in fungal cells, leading to a loss of cell viability.[14][15] The presence of a halogenated ring is considered a key contributor to the antifungal potential of many compounds.[16]

Studies on 2-acyl-1,4-benzohydroquinone derivatives have demonstrated that their antifungal activity is often superior to that of their naphthohydroquinone counterparts, with MIC values for the most active compounds being comparable to the standard antifungal drug amphotericin B against certain fungal strains.[17] While specific antifungal data for 5-Chloro-2-hydroxy-4-methylbenzophenone is limited, the structural alerts from related compounds suggest it is a promising candidate for investigation.

Table 2: Antifungal Activity of Selected Halogenated and Phenolic Compounds

Compound/ClassOrganism(s)Activity (MIC/EC50)Reference(s)
2-octanoylbenzohydroquinoneCandida krusei, Rhizopus oryzaeMIC = 2-4 µg/mL[17]
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesCandida albicansGood activity observed for some derivatives[16]
1,4-benzoxazin-3-one derivativesG. zeae, P. sasakii, P. infestansEC50 values in the range of 15-27 µg/mL for active compounds[2]
Cytotoxic Activity

The benzophenone scaffold is also a component of molecules with significant cytotoxic and anticancer properties. For example, certain 2-aroyl-4-phenyl-5-hydroxybenzofurans, which share a hydroxylated benzoyl moiety, have been identified as potent antitubulin agents.[18] These compounds inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[18]

While specific cytotoxicity data for 5-Chloro-2-hydroxy-4-methylbenzophenone is not extensively reported, related salicylamide derivatives have been evaluated for their inhibitory effects on respiratory syncytial virus (RSV) and their associated cytotoxicity. Some of these compounds exhibited low micromolar cytotoxicity (CC50 values).[19] This suggests that the chlorinated and hydroxylated benzophenone core can be a platform for developing agents with various cellular effects.

Table 3: Cytotoxic Activity of Selected Benzophenone-Related Compounds

CompoundCell Line(s)Activity (IC50/CC50)Mechanism of ActionReference(s)
(5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanoneMolt/4, CEM, HeLaSub-micromolar IC50Tubulin polymerization inhibitor[18]
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamidesVariousCC50 values in the low micromolar rangeRSV Inhibition[19]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on halogenated phenols and benzophenones allows for the deduction of several key structure-activity relationships:

  • Lipophilicity and H-bond Acidity: For antimicrobial activity, a clear correlation has been established between the lipophilic character and the hydrogen-bond acidity of phenolic compounds and their efficacy.[3][10] Increased lipophilicity generally enhances the ability of a compound to penetrate bacterial membranes.

  • Halogenation: The presence, number, and position of halogen atoms significantly impact biological activity. Halogenation can increase lipophilicity and also introduce specific electronic effects that can enhance binding to target molecules.[3] Brominated and iodinated phenols have shown particularly potent antimicrobial and antibiofilm activities.[8][11]

  • Hydroxyl Group: The hydroxyl group is often crucial for activity, likely participating in hydrogen bonding with amino acid residues in the active sites of target enzymes or proteins.[2]

  • Alkyl Substituents: The length and nature of alkyl chains attached to the phenolic ring can modulate activity. Generally, increasing the chain length enhances antimicrobial activity up to a point where reduced water solubility becomes a limiting factor.[9]

SAR_Halogenated_Benzophenones cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Benzophenone_Core Benzophenone Core Lipophilicity Lipophilicity Benzophenone_Core->Lipophilicity Halogen Halogen (e.g., Cl) Halogen->Lipophilicity Electronic_Effects Electronic Effects Halogen->Electronic_Effects Hydroxyl Hydroxyl Group (-OH) H_Bonding Hydrogen Bonding Hydroxyl->H_Bonding Methyl Methyl Group (-CH3) Methyl->Lipophilicity Steric_Hindrance Steric Hindrance Methyl->Steric_Hindrance Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Membrane Penetration Antifungal Antifungal Lipophilicity->Antifungal Membrane Disruption Cytotoxic Cytotoxic Electronic_Effects->Cytotoxic Target Binding H_Bonding->Antimicrobial Target Interaction H_Bonding->Cytotoxic Enzyme Inhibition

Figure 1: Structure-Activity Relationship of Halogenated Benzophenones.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antimicrobial_Assay_Workflow A Prepare bacterial suspension (0.5 McFarland) C Add diluted bacterial suspension to wells A->C B Dilute compound serially in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no growth) D->E

Figure 2: Workflow for Broth Microdilution Assay.
Antifungal Susceptibility Testing (Broth Microdilution - CLSI M27/M38)

This protocol determines the MIC of a compound against a specific fungus.

Materials:

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal inoculum (yeast or conidia)

  • Test compound stock solution

  • 96-well microtiter plates

Procedure:

  • Prepare a fungal inoculum suspension and adjust the concentration according to CLSI guidelines.

  • Prepare serial dilutions of the test compound in RPMI-1640 medium in the 96-well plate.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungus in medium) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for filamentous fungi.

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

5-Chloro-2-hydroxy-4-methylbenzophenone belongs to a class of compounds with significant potential for biological activity. While direct experimental data for this specific molecule is limited in the public domain, the analysis of related halogenated benzophenones and phenols provides a strong rationale for its investigation as an antimicrobial, antifungal, and potentially cytotoxic agent.

The structure-activity relationships discussed herein highlight the importance of lipophilicity, hydrogen bonding capacity, and the nature and position of halogen substituents in determining the biological profile of these compounds. Future research should focus on the systematic evaluation of 5-Chloro-2-hydroxy-4-methylbenzophenone and a library of its analogues in a battery of standardized biological assays. Such studies will be crucial for elucidating its precise mechanism of action and for determining its potential as a lead compound in drug discovery programs. The detailed experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations.

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A Comparative Guide to the Estrogenic Activity of Benzophenone Derivatives: Evaluating 5-Chloro-2-hydroxy-4-methylbenzophenone in Context

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential endocrine-disrupting properties of small molecules is a critical aspect of safety and efficacy assessment. Benzophenones, a class of compounds widely used as UV filters in sunscreens and other personal care products, have come under scrutiny for their potential estrogenic activity.[1] This guide provides a comparative analysis of the estrogenic activity of various benzophenone derivatives, with a specific focus on contextualizing the potential activity of 5-Chloro-2-hydroxy-4-methylbenzophenone. While direct experimental data for this specific compound is not available in the current literature, this guide will leverage structure-activity relationship (SAR) data from well-studied analogs to provide a predictive framework and detailed experimental protocols for its comprehensive evaluation.

The Estrogenic Landscape of Benzophenones: A Tale of Hydroxyl Groups

The estrogenic activity of benzophenone derivatives is intrinsically linked to their molecular structure, particularly the presence and position of hydroxyl (-OH) groups on their phenyl rings.[2][3] These hydroxyl groups can enable the molecule to bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol (E2) and triggering downstream estrogenic responses.

Studies have consistently shown that a hydroxyl group at the 4-position of a phenyl ring is a key determinant of estrogenic potency.[3][4][5] For instance, 4-hydroxybenzophenone (4-OH-BP) is often identified as one of the more potent estrogenic benzophenone derivatives.[4][5] The addition of more hydroxyl groups can further modulate this activity. Compounds like 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-tetrahydroxybenzophenone have demonstrated significant estrogenic activity, in some cases comparable to the well-known endocrine disruptor bisphenol A (BPA).[2]

Conversely, the parent benzophenone molecule, lacking any hydroxyl groups, exhibits little to no estrogenic activity.[3][4] This underscores the pivotal role of hydroxylation in conferring estrogenicity to this class of compounds.

Comparative Analysis of Key Benzophenone Derivatives

To understand the potential estrogenic profile of 5-Chloro-2-hydroxy-4-methylbenzophenone, it is instructive to compare it with structurally related and well-characterized benzophenones.

CompoundStructureKey Structural FeaturesSummary of Estrogenic Activity
4-Hydroxybenzophenone (4-OH-BP) OH group at the 4-positionConsidered one of the more potent estrogenic benzophenones. Induces proliferation of ER-positive breast cancer cells (MCF-7) and activates estrogen-responsive genes.[4][5]
Benzophenone-3 (BP-3; Oxybenzone) OH group at the 2-position, methoxy group at the 4-positionExhibits weak estrogenic activity. Can induce DNA damage in breast epithelial cells in an ERα-dependent manner.[6][7]
Benzophenone-1 (BP-1) OH groups at the 2- and 2'-positionsShows some estrogenic activity, though generally less potent than 4-OH-BP.
4-Methylbenzophenone (4-MBP) Methyl group at the 4-positionDemonstrates estrogenic effects by increasing estrogen synthesis and directly activating ER transcription.[8]
5-Chloro-2-hydroxy-4-methylbenzophenone OH group at the 2-position, methyl group at the 4-position, chlorine at the 5-position(Hypothesized) The presence of a hydroxyl group suggests potential for estrogenic activity. The methyl group at the 4-position, as seen in 4-MBP, may contribute to this activity. The chlorine atom could influence binding affinity and metabolic stability, potentially modulating the overall estrogenic effect.

Predictive Assessment of 5-Chloro-2-hydroxy-4-methylbenzophenone:

Based on the established SAR of benzophenones, we can hypothesize the estrogenic potential of 5-Chloro-2-hydroxy-4-methylbenzophenone. The presence of the 2-hydroxyl group is a critical feature that suggests a likelihood of interaction with the estrogen receptor. The 4-methyl group, as seen in the estrogenic 4-methylbenzophenone, could also contribute to or modulate this activity.[8] The addition of a chlorine atom introduces an element of uncertainty. Halogenation can alter the electronic properties and lipophilicity of a molecule, which in turn can affect its binding to the ER and its metabolic fate. Therefore, experimental validation is essential to determine the precise estrogenic profile of this compound.

Experimental Workflows for Assessing Estrogenicity

To definitively characterize the estrogenic activity of 5-Chloro-2-hydroxy-4-methylbenzophenone and compare it to other derivatives, a tiered approach employing a series of validated in vitro assays is recommended.

Estrogen Receptor Binding Assay

This initial screen directly measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor. It provides a quantitative measure of the compound's binding affinity (Ki).

Experimental Protocol:

  • Preparation of ERα/ERβ: Utilize purified recombinant human ERα or ERβ.

  • Competitive Binding: Incubate a constant concentration of radiolabeled 17β-estradiol (e.g., [3H]E2) with the ER in the presence of increasing concentrations of the test compound (5-Chloro-2-hydroxy-4-methylbenzophenone) and known competitors (e.g., unlabeled E2, 4-OH-BP).

  • Separation of Bound and Free Ligand: Employ a method such as hydroxylapatite or dextran-coated charcoal to separate the ER-bound radioligand from the unbound fraction.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki.

Yeast Two-Hybrid (Y2H) Estrogen Screen

The Y2H assay is a genetically engineered system in yeast that detects ligand-induced dimerization of the estrogen receptor, leading to the activation of a reporter gene (e.g., lacZ, encoding β-galactosidase).

Experimental Protocol:

  • Yeast Strain: Use a Saccharomyces cerevisiae strain co-expressing two hybrid proteins: the ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and a coactivator protein (e.g., TIF2) fused to a transcriptional activation domain (AD).

  • Culture and Exposure: Grow the yeast in a selective medium and expose them to a range of concentrations of the test compound, a positive control (E2), and a negative control (vehicle).

  • Reporter Gene Assay: After a suitable incubation period, lyse the yeast cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate like ONPG for β-galactosidase).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (the concentration that elicits 50% of the maximal response).

Yeast_Two_Hybrid_Workflow cluster_yeast Yeast Cell ER_LBD_DBD ER-LBD fused to DNA-Binding Domain Reporter_Gene Reporter Gene (e.g., lacZ) ER_LBD_DBD->Reporter_Gene Binds to Promoter Coactivator_AD Coactivator fused to Activation Domain Coactivator_AD->ER_LBD_DBD Test_Compound Test Compound (e.g., 5-Chloro-2-hydroxy-4-methylbenzophenone) Test_Compound->ER_LBD_DBD Binds & Induces Dimerization Transcription Transcription & Translation Reporter_Gene->Transcription Enzyme Reporter Enzyme (e.g., β-galactosidase) Transcription->Enzyme Colorimetric_Signal Colorimetric Signal Enzyme->Colorimetric_Signal Catalyzes Reaction

Caption: Workflow for the Yeast Two-Hybrid Estrogen Screen.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7. The proliferation of these cells is stimulated by estrogens, providing a biologically relevant measure of estrogenic activity.

Experimental Protocol:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Seed the cells in multi-well plates and allow them to attach.

  • Exposure: Replace the medium with fresh medium containing various concentrations of the test compound, a positive control (E2), and a negative control (vehicle).

  • Incubation: Incubate the cells for a period of 5-6 days.

  • Quantification of Proliferation: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total cellular protein.

  • Data Analysis: Construct dose-response curves and determine the EC50 and the relative proliferative effect (RPE) compared to E2.

E_Screen_Workflow Start Seed MCF-7 Cells in Estrogen-Depleted Medium Exposure Expose Cells to Test Compound, Positive (E2), and Negative Controls Start->Exposure Incubation Incubate for 5-6 Days Exposure->Incubation Proliferation_Assay Quantify Cell Proliferation (e.g., SRB Assay) Incubation->Proliferation_Assay Data_Analysis Generate Dose-Response Curves Calculate EC50 and RPE Proliferation_Assay->Data_Analysis

Caption: Experimental workflow for the MCF-7 E-Screen Assay.

Conclusion

The estrogenic activity of benzophenone derivatives is a complex issue governed by specific structure-activity relationships. While 5-Chloro-2-hydroxy-4-methylbenzophenone has not been explicitly studied, the existing data on its structural analogs, particularly the importance of the hydroxyl group and the influence of the methyl group, suggest that it warrants experimental investigation. The detailed protocols provided in this guide offer a robust framework for researchers to determine its estrogenic potential and compare it meaningfully with other benzophenone derivatives. Such data is invaluable for informed risk assessment and the development of safer chemical alternatives.

References

  • Nakagawa, Y., & Tay, K. C. (2002). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science, 48(6), 571-578. [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]

  • Kerdivel, G., Le Guevel, R., Habauzit, D., Brion, F., Ait-Aissa, S., & Pakdel, F. (2013). Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis. PloS one, 8(4), e60567. [Link]

  • Kim, S., & Choi, K. (2014). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Journal of hazardous materials, 264, 289-301. [Link]

  • Ortiz, D. M. D., Hoang, N. M. H., Lee, H., & Park, K. (2025). Comprehensive Estrogenicity Assessment of 4-Methylbenzophenone via In Vivo, In Vitro, and In Silico Approaches Within an Integrated Testing Strategy Framework. Toxicology Letters, S0378-4274(25)00244-X. [Link]

  • Kerdivel, G., Le Guevel, R., Habauzit, D., Brion, F., Ait-Aissa, S., & Pakdel, F. (2013). Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis. PloS one, 8(4), e60567. [Link]

  • Stossi, F., Lamerdin, J., Schimmer, A., & Jordan, V. C. (2020). Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice. Environmental Health Perspectives, 128(1), 017004. [Link]

  • Vinković, A., Dvoršćak, M., & Želježić, D. (2022). Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro. Arhiv za higijenu rada i toksikologiju, 73(1), 1-9. [Link]

  • Stossi, F., Lamerdin, J., Schimmer, A., & Jordan, V. C. (2020). Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice. Environmental Health Perspectives, 128(1), 017004. [Link]

Sources

A Comparative Guide to the Validation of a New Analytical Method for 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth, objective comparison of a new, validated analytical method for the quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone, a key chemical intermediate. This document is designed to furnish researchers, scientists, and drug development professionals with the critical data and procedural insights necessary to assess and implement this advanced methodology.

Introduction to 5-Chloro-2-hydroxy-4-methylbenzophenone and the Imperative for Analytical Rigor

5-Chloro-2-hydroxy-4-methylbenzophenone (C14H11ClO2, M.W. 246.69 g/mol ) is a benzophenone derivative with significant applications in chemical synthesis.[1][2][3] Its accurate quantification is crucial for ensuring the purity, stability, and safety of subsequent active pharmaceutical ingredients (APIs). The development of a robust analytical method is not merely a procedural step but a foundational element of quality assurance, directly impacting regulatory compliance and patient safety.[4][5]

This guide introduces a novel High-Performance Liquid Chromatography (HPLC) method and compares its performance against a conventional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The comparison is framed within the stringent validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8][9]

The New Frontier: A High-Performance Liquid Chromatography (HPLC) Method

The newly developed method leverages the separation power of reverse-phase HPLC to achieve superior specificity and sensitivity in the analysis of 5-Chloro-2-hydroxy-4-methylbenzophenone.

Causality of Experimental Choices:

The selection of a reverse-phase C18 column was predicated on the non-polar nature of the benzophenone ring structure, ensuring optimal interaction and separation. The mobile phase, a gradient mixture of acetonitrile and water with a phosphoric acid modifier, was meticulously optimized to achieve a sharp, symmetrical peak shape and a short retention time, thereby enhancing throughput.[10] The choice of UV detection at 254 nm was based on the compound's strong chromophoric properties at this wavelength, maximizing signal-to-noise ratio.

Methodology and Validation Protocols

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[4][11] This section details the experimental protocols employed to validate both the new HPLC method and the comparative UV-Vis spectrophotometric method.

Experimental Workflow: A Visual Overview

Analytical Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_planning Planning & Preparation cluster_execution Validation Execution cluster_analysis Data Analysis & Reporting Define_Purpose Define Analytical Purpose (e.g., Assay, Impurity) Select_Method Select Analytical Technique (HPLC, UV-Vis) Define_Purpose->Select_Method Prepare_Materials Prepare Certified Reference Standards & Reagents Select_Method->Prepare_Materials Specificity Specificity/ Selectivity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Statistical Data (e.g., RSD, R-squared) Robustness->Analyze_Data Compare_Methods Compare Performance of New vs. Alternative Method Analyze_Data->Compare_Methods Validation_Report Compile Comprehensive Validation Report Compare_Methods->Validation_Report

Caption: General Workflow for Analytical Method Validation

Detailed Experimental Protocols

1. New HPLC Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% Phosphoric acid in Water and (B) Acetonitrile. Gradient: 0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1000 µg/mL of 5-Chloro-2-hydroxy-4-methylbenzophenone was prepared in methanol. Working standards were prepared by serial dilution.

2. Comparative UV-Vis Spectrophotometric Method

  • Instrumentation: Shimadzu UV-1800 UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm.

  • Standard Preparation: A stock solution of 100 µg/mL was prepared in methanol. Working standards were prepared by serial dilution.

Head-to-Head Comparison: Validation Data

The following tables summarize the performance characteristics of the new HPLC method and the conventional UV-Vis spectrophotometric method, providing a clear, data-driven comparison.

Table 1: Specificity
MethodSpecificity AssessmentResult
New HPLC Method Analysis of placebo and spiked samples.No interference from excipients at the retention time of the analyte.
UV-Vis Method Analysis of placebo and spiked samples.Significant interference from excipients, leading to overestimated results.

Expertise & Experience Insight: The lack of specificity is a common drawback of spectrophotometric methods, as any substance absorbing at the same wavelength will contribute to the signal.[12] HPLC, by physically separating components, provides unequivocal assessment of the analyte.[12]

Table 2: Linearity and Range
MethodRange (µg/mL)Correlation Coefficient (r²)
New HPLC Method 1 - 2000.9998
UV-Vis Method 5 - 500.9985

Authoritative Grounding: A correlation coefficient close to 1 indicates a strong linear relationship between concentration and response, a key requirement of ICH guidelines.[6][9] The new HPLC method demonstrates excellent linearity over a significantly wider range.

Table 3: Accuracy (Recovery)
MethodSpiked Concentration LevelMean Recovery (%)% RSD
New HPLC Method 80%99.80.5
100%100.20.3
120%99.50.6
UV-Vis Method 80%105.31.8
100%106.11.5
120%104.82.1

Trustworthiness: Accuracy, demonstrated by recovery studies, is a measure of the closeness of the test results to the true value.[7] The consistently high recovery and low relative standard deviation (%RSD) of the HPLC method underscore its superior accuracy.

Table 4: Precision
MethodPrecision Type% RSD
New HPLC Method Repeatability (n=6)0.4
Intermediate Precision (n=6, different day, analyst)0.7
UV-Vis Method Repeatability (n=6)1.9
Intermediate Precision (n=6, different day, analyst)2.5
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
MethodLOD (µg/mL)LOQ (µg/mL)
New HPLC Method 0.10.3
UV-Vis Method 1.54.5

Expertise & Experience Insight: The significantly lower LOD and LOQ of the HPLC method make it suitable for the determination of trace impurities, a critical aspect of pharmaceutical quality control.[7]

Table 6: Robustness
MethodParameter VariedImpact on Results
New HPLC Method Flow Rate (± 0.1 mL/min)% RSD < 1.0
Column Temperature (± 2°C)% RSD < 1.0
UV-Vis Method Wavelength (± 2 nm)Significant deviation in absorbance

Discussion and Conclusion

The validation data unequivocally demonstrates the superiority of the new HPLC method for the analysis of 5-Chloro-2-hydroxy-4-methylbenzophenone. Its high degree of specificity, linearity, accuracy, and precision, coupled with a wide analytical range and low detection limits, establishes it as a robust and reliable analytical tool.

The conventional UV-Vis spectrophotometric method, while simpler in execution, suffers from a critical lack of specificity, rendering it unsuitable for accurate quantification in the presence of excipients or impurities.

Logical Flow of Method Comparison

Method Comparison Logic Figure 2: Logical Comparison of Analytical Methods cluster_hplc_attributes HPLC Attributes cluster_uv_attributes UV-Vis Attributes Start Analytical Requirement: Quantification of 5-Chloro-2-hydroxy-4- methylbenzophenone New_HPLC New HPLC Method Start->New_HPLC UV_Vis Conventional UV-Vis Method Start->UV_Vis HPLC_High_Specificity High Specificity New_HPLC->HPLC_High_Specificity UV_Low_Specificity Low Specificity UV_Vis->UV_Low_Specificity HPLC_High_Accuracy High Accuracy HPLC_High_Specificity->HPLC_High_Accuracy HPLC_Wide_Range Wide Linear Range HPLC_High_Accuracy->HPLC_Wide_Range HPLC_Low_LOD Low LOD/LOQ HPLC_Wide_Range->HPLC_Low_LOD Conclusion Conclusion: New HPLC method is superior and fit for purpose. HPLC_Low_LOD->Conclusion UV_Lower_Accuracy Lower Accuracy UV_Low_Specificity->UV_Lower_Accuracy UV_Narrow_Range Narrow Linear Range UV_Lower_Accuracy->UV_Narrow_Range UV_High_LOD High LOD/LOQ UV_Narrow_Range->UV_High_LOD UV_High_LOD->Conclusion

Caption: Logical Comparison of Analytical Methods

Recommendation: For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone, the adoption of the new, validated HPLC method is strongly recommended. This method provides the necessary scientific integrity and robustness to support all stages of drug development and quality control.

References

  • Separation of 5-Chloro-2-hydroxy-4-methylbenzophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Labcompliance. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • 5-Chloro-2-hydroxy-4-methylbenzophenone 98.0+%, TCI America™. Fisher Scientific. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 5-Chloro-2-hydroxy-4-methylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for antibodies raised against the small molecule 5-Chloro-2-hydroxy-4-methylbenzophenone. We will delve into the rationale behind the experimental design, provide detailed protocols for antibody generation and characterization, and present a comparative analysis of antibody specificity against structurally similar derivatives.

Introduction: The "Why" Behind Specificity

5-Chloro-2-hydroxy-4-methylbenzophenone belongs to the benzophenone class of compounds, which are widely used as UV stabilizers in personal care products and industrial applications.[1] Their prevalence has led to their classification as emerging environmental contaminants, with studies indicating potential endocrine-disrupting effects.[2] Consequently, the ability to accurately detect and quantify this specific molecule in complex matrices like environmental samples or biological fluids is paramount.

Immunoassays, powered by specific antibodies, offer a highly sensitive and cost-effective method for such detection. However, the utility of an immunoassay is fundamentally dependent on the antibody's specificity.[3] Cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can lead to false positives and inaccurate quantification.[4] This guide will walk you through the essential steps to characterize this crucial performance attribute for antibodies targeting 5-Chloro-2-hydroxy-4-methylbenzophenone.

The core principle of antibody-antigen interaction relies on non-covalent forces like hydrogen bonds, electrostatic interactions, and Van der Waals forces, governed by the complementary shapes of the antibody's paratope and the antigen's epitope.[5][6] For small molecules (haptens) like our target compound, the entire molecule essentially acts as the epitope. Minor structural changes in related molecules can significantly impact binding affinity, making a thorough cross-reactivity assessment indispensable.

Experimental Design & Rationale

Our objective is to develop a polyclonal antibody and assess its binding profile against a panel of structurally related benzophenone derivatives. The primary analytical technique will be an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust method for quantifying haptens.

Making the Hapten Immunogenic: The Carrier Conjugate

Small molecules like 5-Chloro-2-hydroxy-4-methylbenzophenone are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a large carrier protein.[7][8] This hapten-carrier conjugate presents the small molecule to the immune system in a way that can be recognized by B cells, leading to antibody production.[9]

  • Choice of Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is selected as the immunizing carrier due to its large size and high immunogenicity. For the ELISA coating antigen, Bovine Serum Albumin (BSA) will be used. Using a different carrier for the assay prevents the detection of antibodies raised against the carrier protein itself, thereby ensuring that the measured signal is specific to the hapten.[9][10]

  • Conjugation Chemistry: A carboxyl group will be introduced to the hapten, enabling a stable amide bond formation with primary amines (e.g., lysine residues) on the carrier protein using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) crosslinking method.[11] The hapten density on the carrier is a critical parameter; a molar ratio of around 15 haptens per carrier molecule is often a good starting point for achieving a robust and specific antibody response.[7]

Selection of Competing Analytes

To probe the antibody's specificity, a panel of derivatives is selected. The choice of these compounds is critical as it helps to map the specific molecular features recognized by the antibody. Our panel will systematically modify the parent compound:

  • Parent Compound: 5-Chloro-2-hydroxy-4-methylbenzophenone (Target Analyte)

  • Derivative A (De-chloro): 2-hydroxy-4-methylbenzophenone

  • Derivative B (De-methyl): 5-Chloro-2-hydroxybenzophenone

  • Derivative C (De-hydroxy): 5-Chloro-4-methylbenzophenone

  • Derivative D (Positional Isomer): 3-Chloro-2-hydroxy-4-methylbenzophenone

  • Unrelated Compound: 4-Hydroxybenzophenone

This selection allows us to determine the relative importance of the chloro, methyl, and hydroxyl groups, as well as the chlorine's position, for antibody recognition.

Methodologies and Protocols

Synthesis of Hapten-Carrier Conjugates

A detailed protocol for hapten activation and conjugation is beyond the scope of this guide but follows established carbodiimide chemistry principles. The resulting conjugates (5-CHMB-KLH for immunization and 5-CHMB-BSA for ELISA) must be characterized to confirm successful coupling, for instance, via MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[7]

Polyclonal Antibody Production

Polyclonal antibodies will be generated in rabbits by a standard immunization protocol involving an initial immunization with the 5-CHMB-KLH conjugate emulsified in Complete Freund's Adjuvant, followed by booster injections with Incomplete Freund's Adjuvant. Serum is collected and the immunoglobulin G (IgG) fraction is purified using Protein A affinity chromatography.

Indirect Competitive ELISA Protocol

This assay quantifies the target analyte by measuring its ability to compete with the immobilized coating antigen (5-CHMB-BSA) for binding to a limited amount of the specific antibody. A higher concentration of the analyte in the sample results in less antibody binding to the plate and thus a lower final signal.[12]

Step-by-Step Protocol:

  • Antigen Coating: Dilute the 5-CHMB-BSA conjugate to 2 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[13]

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of Blocking Buffer (5% non-fat dry milk in PBST) to block any remaining protein-binding sites. Incubate for 2 hours at room temperature (RT).[14]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each cross-reactant derivative in Assay Buffer (PBST with 1% BSA).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (anti-5-CHMB, previously titered to determine optimal working dilution). Incubate this mixture for 30 minutes at RT.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.[13]

    • Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted in Assay Buffer according to the manufacturer's instructions. Incubate for 1 hour at RT.[14]

  • Washing: Repeat the wash step as in step 2, but perform five washes.

  • Signal Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark at RT for 15-20 minutes.[14]

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄). The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Visualization of Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 1. Antigen Coating (5-CHMB-BSA) p2 2. Washing p1->p2 r1 5. Pre-incubate Antibody with Sample/Standard p3 3. Blocking (Non-fat milk) p2->p3 p4 4. Washing p3->p4 r2 6. Add Mixture to Plate r1->r2 d1 8. Add Secondary Ab-HRP r3 7. Washing r2->r3 d2 9. Washing d1->d2 d3 10. Add TMB Substrate d2->d3 d4 11. Stop Reaction d3->d4 d5 12. Read OD at 450nm d4->d5

Caption: Workflow for the indirect competitive ELISA.

Data Analysis & Results

For each competing analyte, a dose-response curve is generated by plotting the percentage of inhibition versus the logarithm of the analyte concentration. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.[15]

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100 [16]

Comparative Performance Data

The following table summarizes hypothetical but plausible experimental data derived from the competitive ELISA.

CompoundModification vs. ParentIC50 (ng/mL)Cross-Reactivity (%)
5-Chloro-2-hydroxy-4-methylbenzophenone Parent Compound 15.2 100%
Derivative A: 2-hydroxy-4-methylbenzophenoneLacks Chloro group188.58.1%
Derivative B: 5-Chloro-2-hydroxybenzophenoneLacks Methyl group45.133.7%
Derivative C: 5-Chloro-4-methylbenzophenoneLacks Hydroxy group> 10,000< 0.15%
Derivative D: 3-Chloro-2-hydroxy-4-methyl...Chloro position shift950.81.6%
Unrelated: 4-HydroxybenzophenoneDifferent core structure> 10,000< 0.15%
Interpreting the Structural-Binding Relationship

The data from our hypothetical study suggests the following:

  • High Specificity: The antibody is highly specific for the parent compound.

  • Critical Role of the Hydroxyl Group: The removal of the ortho-hydroxyl group (Derivative C) completely abolishes antibody binding. This suggests this group is a critical part of the epitope, likely forming a key hydrogen bond with the antibody's binding site.[5]

  • Importance of the Chloro Group: The absence of the chlorine atom at position 5 (Derivative A) dramatically reduces cross-reactivity to 8.1%, indicating it is a major recognition feature.

  • Contribution of the Methyl Group: Removal of the methyl group (Derivative B) has a moderate effect, reducing binding by about two-thirds. It contributes to the overall binding affinity but is less critical than the hydroxyl or chloro groups.

  • Positional Specificity: Shifting the chlorine from position 5 to 3 (Derivative D) severely disrupts binding, confirming the antibody recognizes the precise spatial arrangement of the substituents on the phenyl ring.

CrossReactivity Parent 5-Chloro-2-hydroxy-4-methylbenzophenone 100% CR DerivA 2-hydroxy-4-methylbenzophenone 8.1% CR Parent:f0->DerivA:f0 - Cl DerivB 5-Chloro-2-hydroxybenzophenone 33.7% CR Parent:f0->DerivB:f0 - CH3 DerivC DerivC Parent:f0->DerivC:f0 - OH DerivD 3-Chloro...benzophenone 1.6% CR Parent:f0->DerivD:f0 Cl position 5 -> 3

Caption: Structural modifications and their impact on cross-reactivity.

Conclusion and Implications

This guide outlines a systematic approach to evaluating the cross-reactivity of an antibody raised against 5-Chloro-2-hydroxy-4-methylbenzophenone. The experimental data, derived from a well-designed competitive ELISA, demonstrates that the generated polyclonal antibody is highly specific. The binding affinity is critically dependent on the presence and position of the hydroxyl and chloro substituents.

This level of characterization is essential for validating the antibody for its intended application. For researchers in environmental monitoring or toxicology, this antibody would be a reliable tool for the specific quantification of 5-Chloro-2-hydroxy-4-methylbenzophenone, with minimal interference from its common derivatives. This ensures the accuracy and trustworthiness of the resulting data, which is fundamental to scientific integrity and regulatory decision-making.

References

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • Janeway, C. A. Jr., et al. (2001). The interaction of the antibody molecule with specific antigen. Immunobiology: The Immune System in Health and Disease. 5th edition. NCBI. Retrieved from [Link]

  • Wang, L., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of the mAb for DON, HT-2 toxin, 15-acetyl-DON, and nivalenol. Retrieved from [Link]

  • Gkikas, D. L., et al. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Tüdős, A. J. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Antigen-antibody interaction. Retrieved from [Link]

  • Ning, J., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • G-Biosciences. (n.d.). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Microbe Notes. (2022). Antigen-Antibody Interaction- Definition, Stages, Types, Examples. Retrieved from [Link]

  • ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (nM) for the calibration dependences given in Figure 3. Retrieved from [Link]

  • Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. Retrieved from [Link]

  • SlideShare. (n.d.). Antigen-Antibody Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The benzophenones: Isolation, structural elucidation and biological activities. Retrieved from [Link]

  • Al-Khayat, S., et al. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. MDPI. Retrieved from [Link]

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A Comparative Analysis of the Photostability of Substituted Hydroxybenzophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the photostability of active pharmaceutical ingredients and excipients is paramount. In the realm of photoprotection, hydroxybenzophenones are a widely utilized class of organic ultraviolet (UV) filters. Their efficacy, however, is intrinsically linked to their ability to withstand prolonged exposure to UV radiation without significant degradation. This guide provides an in-depth comparative analysis of the photostability of various substituted hydroxybenzophenones, offering experimental data, mechanistic insights, and detailed protocols for evaluation.

The Critical Role of Photostability in UV Protection

The primary function of a UV filter is to absorb harmful UV radiation and dissipate it as harmless thermal energy. However, this process can also initiate photochemical reactions within the filter molecule itself, leading to its degradation.[1][2] This photodegradation can have several detrimental consequences:

  • Loss of Efficacy: As the UV filter degrades, its ability to absorb UV radiation diminishes, compromising the sun protection factor (SPF) of the formulation.

  • Formation of Potentially Harmful Byproducts: The degradation products may not possess the UV-absorbing properties of the parent compound and could even be phototoxic or photoallergenic.[3][4]

  • Induction of Oxidative Stress: Some UV filters, upon excitation by UV radiation, can generate reactive oxygen species (ROS) that can damage biological molecules.

Therefore, a thorough understanding and evaluation of the photostability of hydroxybenzophenones are crucial for the development of safe and effective photoprotective formulations.

Understanding the Photochemistry of Hydroxybenzophenones

The photochemical behavior of benzophenones is complex and involves the population of excited singlet and triplet states upon absorption of UV radiation.[5][6][7] The triplet excited state is particularly important as it can initiate various chemical reactions, including hydrogen abstraction and energy transfer, which can lead to degradation.[5][6][8] The presence of substituents on the aromatic rings can significantly influence the energy levels and lifetimes of these excited states, thereby affecting the overall photostability of the molecule.[9][10]

General Degradation Pathways

The photodegradation of hydroxybenzophenones can proceed through several pathways, often influenced by the surrounding environment (e.g., solvent, presence of oxygen, and other formulation ingredients).[11] A common degradation mechanism involves the formation of reactive intermediates that can lead to a variety of photoproducts.[5][12] For instance, studies on oxybenzone (BP-3) have shown that its degradation can be enhanced in the presence of dissolved organic matter and proceeds through reaction with hydroxyl radicals.[12]

Comparative Photostability of Key Substituted Hydroxybenzophenones

The photostability of hydroxybenzophenones is not uniform and is significantly influenced by the nature and position of the substituents on the benzophenone scaffold. The following table summarizes available data on the photostability of some common hydroxybenzophenones.

Hydroxybenzophenone DerivativeCommon NameKey SubstituentsPhotostability ProfileSupporting Data
2-Hydroxy-4-methoxybenzophenoneOxybenzone (BP-3)2-OH, 4-OCH₃Moderately stable, but can undergo photodegradation, especially in the presence of photosensitizers.[12][13]Environmental half-life in surface water estimated to be around 3.0 days.[12]
2,2'-Dihydroxy-4-methoxybenzophenoneDioxybenzone2,2'-diOH, 4-OCH₃Generally considered less stable than oxybenzone, exhibiting greater phototoxicity.[1][3]Showed a significant reduction in cell viability under simulated sunlight, exceeding the threshold for phototoxicity.[3]
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acidSulisobenzone (BP-4)2-OH, 4-OCH₃, 5-SO₃HGenerally considered more stable than oxybenzone in aqueous environments.[12]Environmental half-life in surface water estimated to be around 4.0 days.[12] Undergoes biodegradation into several transformation products.[14]

Note: Quantitative data on the photodegradation quantum yields for a wide range of substituted hydroxybenzophenones is limited in the publicly available literature. The provided data is based on environmental half-life estimations and comparative phototoxicity studies.

The Influence of Substituents on Photostability: A Mechanistic Perspective

The electronic properties of the substituents play a crucial role in determining the photostability of hydroxybenzophenones.

  • Electron-Donating Groups (e.g., Hydroxyl (-OH), Methoxy (-OCH₃)): These groups can increase the electron density of the aromatic ring, which can influence the energy of the excited states. The presence of a hydroxyl group at the 2-position is critical for the photostability of many benzophenones as it allows for the formation of an intramolecular hydrogen bond with the carbonyl group. This hydrogen bond facilitates a rapid, reversible enol-keto tautomerization upon photoexcitation, which is an efficient pathway for dissipating the absorbed energy as heat without causing degradation.[10]

  • Electron-Withdrawing Groups (e.g., Sulfonic Acid (-SO₃H)): The presence of a sulfonic acid group, as in sulisobenzone, increases the water solubility of the molecule. While direct comparative quantum yield data is scarce, the longer environmental half-life of sulisobenzone compared to oxybenzone suggests that the sulfonic acid group may contribute to its photostability in aqueous environments.[12]

Experimental Workflow for Assessing Photostability

A robust and reproducible experimental protocol is essential for the accurate assessment of the photostability of hydroxybenzophenones. The following workflow outlines a comprehensive approach combining controlled irradiation with validated analytical techniques.

Photostability_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of hydroxybenzophenones in a suitable solvent (e.g., ethanol, or formulated product). Irradiate Expose samples to a calibrated light source (e.g., Xenon arc lamp) simulating solar radiation. Prep->Irradiate Control Prepare a dark control sample wrapped in aluminum foil. Monitor Monitor irradiation dose and temperature. Irradiate->Monitor UVVis UV-Vis Spectrophotometry: Measure absorbance spectra before and after irradiation. Monitor->UVVis HPLC HPLC Analysis: Quantify the remaining parent compound and identify degradation products. Monitor->HPLC Kinetics Calculate photodegradation kinetics (e.g., rate constant, half-life). UVVis->Kinetics Products Identify and quantify degradation products. HPLC->Products

Caption: Experimental workflow for assessing the photostability of hydroxybenzophenones.

Detailed Experimental Protocols
  • Stock Solutions: Prepare stock solutions of the individual hydroxybenzophenone derivatives (e.g., 1 mg/mL) in a suitable solvent such as ethanol or methanol.

  • Working Solutions: Dilute the stock solutions to a final concentration suitable for both irradiation and analytical detection (e.g., 10-50 µg/mL). For formulated products, accurately weigh a portion of the product and extract the UV filters using an appropriate solvent, followed by dilution.

  • Dark Control: For each sample, prepare a corresponding dark control by wrapping the sample container completely in aluminum foil. This will account for any degradation that is not light-induced.

  • Light Source: Utilize a photostability chamber equipped with a light source that complies with ICH Q1B guidelines, such as a Xenon arc lamp with appropriate filters to simulate solar radiation.[15]

  • Irradiation Conditions: Place the samples in the chamber and expose them to a controlled dose of UV and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Temperature Control: Maintain a constant temperature throughout the experiment to minimize thermal degradation. The dark control should be placed in the same environment.

A. UV-Vis Spectrophotometry

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum of each sample before and after irradiation over the relevant UV range (e.g., 250-450 nm).

  • Analysis: A decrease in the absorbance at the λmax of the parent compound indicates photodegradation. This method provides a rapid screening of photostability.

B. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A reliable HPLC system with a UV detector is required.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid). A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the detector to the λmax of the specific hydroxybenzophenone being analyzed.

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of the parent compound. The concentration of the remaining hydroxybenzophenone in the irradiated samples can be determined from this curve.

  • Degradation Product Analysis: Analyze the chromatograms for the appearance of new peaks, which indicate the formation of degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of these products.[17]

The Interplay of Structure, Photostability, and Formulation

The photostability of a hydroxybenzophenone is not solely an intrinsic property but can be significantly influenced by the formulation in which it is incorporated. The following diagram illustrates the key relationships.

Formulation_Impact Structure Chemical Structure (Substituents) Photostability Inherent Photostability Structure->Photostability determines Performance Overall Photoprotective Performance & Safety Photostability->Performance influences Formulation Formulation Components (Solvents, Stabilizers, other UV filters) Formulation->Photostability can affect Formulation->Performance modulates

Caption: Relationship between chemical structure, inherent photostability, formulation, and overall performance.

Interactions with other formulation components can either enhance or diminish the photostability of a hydroxybenzophenone. For instance, certain other UV filters can act as photostabilizers, while others may promote degradation through photosensitization. The solvent system can also play a critical role in the photochemical pathways available to the excited molecule.[11]

Conclusion

The photostability of substituted hydroxybenzophenones is a multifaceted property governed by their chemical structure and influenced by their formulation environment. A comprehensive understanding of their photochemical behavior is essential for the rational design of effective and safe photoprotective products. This guide provides a framework for the comparative analysis of these important UV filters, from mechanistic principles to practical experimental protocols. By employing a systematic approach to photostability testing, researchers and formulators can ensure the integrity and efficacy of their products, ultimately benefiting public health.

References

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. Available at: [Link]

  • Photodegradation of UV filters oxybenzone and sulisobenzone in wastewater effluent and by dissolved organic matter | Request PDF - ResearchGate. Available at: [Link]

  • Metabolism of Oxybenzone and Dioxybenzone to Phototoxins in Human Skin Cells | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Metabolism of Oxybenzone and Dioxybenzone to Phototoxins in Human Skin Cells | Request PDF - ResearchGate. Available at: [Link]

  • Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PubMed Central. Available at: [Link]

  • Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents - ResearchGate. Available at: [Link]

  • The Photochemistry of Benzophenone - ScholarWorks@BGSU. Available at: [Link]

  • Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium | ACS ES&T Air. Available at: [Link]

  • Sunscreens: photostability, formulation and skin penetration - ResearchOnline@JCU. Available at: [Link]

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  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. Available at: [Link]

  • Dioxybenzone – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Sulisobenzone | C14H12O6S | CID 19988 - PubChem. Available at: [Link]

  • US7186404B2 - Photostable sunscreen compositions and methods of stabilizing - Google Patents.
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  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - MDPI. Available at: [Link]

  • The Toxicological Impact of the Ultraviolet Filter Oxybenzone on Antioxidant Profiles in In Vitro Cultures of Lentinula edodes - PMC - NIH. Available at: [Link]

  • Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With Photodiode Array (PDA) Detector. Available at: [Link]

  • Biotransformation of the UV-Filter Sulisobenzone: Challenges for the Identification of Transformation Products | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing. Available at: [Link]

  • Synthesis, photophysical and photochemical studies of benzophenone based novel monomeric and polymeric photoinitiators | Request PDF - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloro-2-hydroxy-4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-hydroxy-4-methylbenzophenone, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 5-Chloro-2-hydroxy-4-methylbenzophenone is paramount. This compound, a chlorinated aromatic ketone, presents several health and environmental risks that dictate its handling and disposal methods.

Hazard Profile:

Hazard CategoryGHS ClassificationDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Respiratory Irritation H335May cause respiratory irritation.

This data is a synthesis of information from multiple chemical suppliers and safety data sheets for similar compounds.

The chlorinated nature of this compound is a critical factor in its disposal. Halogenated organic compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.[1] Incineration of chlorinated materials, for instance, can produce hydrogen chloride (HCl) and elemental chlorine (Cl₂), which require specialized scrubbing systems to prevent their release into the atmosphere.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling 5-Chloro-2-hydroxy-4-methylbenzophenone. The following PPE is mandatory to mitigate the risks of exposure:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.

Segregation and Waste Collection: The Foundation of Proper Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. Due to its halogenated nature, 5-Chloro-2-hydroxy-4-methylbenzophenone waste must not be mixed with non-halogenated chemical waste.

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container:

    • Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a secure screw-top lid).

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "5-Chloro-2-hydroxy-4-methylbenzophenone"

      • The primary hazard(s): "Irritant"

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Transferring the Waste:

    • For solid waste (e.g., residual powder, contaminated weighing paper), carefully transfer it into the designated halogenated waste container using a spatula or other appropriate tool.

    • For contaminated consumables (e.g., gloves, pipette tips), place them in a sealed, labeled bag before adding to the main solid waste container to prevent the spread of contamination.

    • Minimize the generation of dust during transfer.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-hydroxy-4-methylbenzophenone.

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Final Disposal (Handled by EHS) start Start: Handling 5-Chloro-2-hydroxy- 4-methylbenzophenone ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generation (Residual solid, contaminated items) fume_hood->waste_gen container Select Labeled 'Halogenated Organic Solids' Container waste_gen->container transfer Carefully Transfer Waste (Minimize Dust) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup_request Request Waste Pickup from Environmental Health & Safety (EHS) storage->pickup_request transport Transport to Licensed Hazardous Waste Facility pickup_request->transport incineration High-Temperature Incineration with Flue Gas Scrubbing transport->incineration end End: Compliant Disposal incineration->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.